(4-Fluorophenoxy)acetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMNADZORCTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374635 | |
| Record name | (4-Fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-78-7 | |
| Record name | (4-Fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405-78-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (4-Fluorophenoxy)acetyl chloride
(4-Fluorophenoxy)acetyl chloride, a reactive acyl chloride, serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents. Its structure allows for the introduction of the 4-fluorophenoxyacetyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its synthesis, focusing on the established and widely used method of converting the corresponding carboxylic acid to the acyl chloride using a chlorinating agent.
General Principles of Acyl Chloride Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(O)Cl.[1] They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom.[1] This substitution renders them highly reactive towards nucleophiles, making them indispensable reagents in chemical synthesis.[1] The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which results in a significant partial positive charge on the carbon, making it susceptible to nucleophilic attack.[2]
The most common laboratory method for synthesizing acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent.[1] Common reagents for this transformation include:
-
Thionyl chloride (SOCl₂): This is often the reagent of choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.[1]
-
Phosphorus pentachloride (PCl₅): This is another effective reagent, though purification can be more complex.[2]
-
Oxalyl chloride ((COCl)₂): This reagent is also highly effective and produces gaseous byproducts, but it is typically more expensive than thionyl chloride.[3]
The reaction must be carried out under anhydrous (water-free) conditions, as acyl chlorides readily react with water in a vigorous hydrolysis reaction to revert to the parent carboxylic acid.[2][4]
Synthesis of this compound
The standard synthesis of this compound involves the reaction of 4-Fluorophenoxyacetic acid with thionyl chloride.[5]
Reaction Scheme: 4-Fluorophenoxyacetic acid reacts with thionyl chloride, typically in an appropriate solvent and often with heating, to yield this compound along with gaseous byproducts SO₂ and HCl.
Reactant and Reagent Data
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| 4-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14[6] | Starting Material |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent |
Experimental Protocol
The following protocol is based on established procedures for the synthesis of this compound and similar acyl chlorides.[5][7]
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluorophenoxyacetic acid (1.0 equivalent). The reflux condenser should be fitted with a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced during the reaction.[5]
-
Solvent Addition: Add an anhydrous solvent, such as toluene, to the flask.[5]
-
Reagent Addition: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred suspension or solution.[5] The reaction may be initiated at room temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred for a period of time, typically 2-4 hours, to ensure complete conversion.[5][7] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation).[5][7] This typically yields the crude this compound as a liquid.[5] Further purification, if necessary, can be achieved by distillation under reduced pressure.
Reaction Conditions Summary
| Parameter | Condition |
| Reactants | 4-Fluorophenoxyacetic acid, Thionyl chloride |
| Solvent | Toluene (anhydrous) |
| Temperature | Reflux[5] |
| Reaction Time | 2 hours[5] |
| Work-up | Concentration under reduced pressure[5] |
Hazards and Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
-
Low molecular weight acyl chlorides are often lachrymators (tear-producing agents) and are corrosive.[4] They react vigorously with water, alcohols, and amines.[4]
-
The reaction produces toxic and corrosive gases (HCl and SO₂). An appropriate gas trap must be used.
Reactivity and Applications in Drug Development
This compound is a versatile synthetic intermediate due to the high reactivity of the acyl chloride functional group.[1][8] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[2][9] This reactivity is leveraged in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[10][11][12]
Key reactions include:
-
Esterification: Reaction with alcohols or phenols to form esters.[9] This is often a more efficient method for ester synthesis than using the parent carboxylic acid.[9]
-
Amidation: Reaction with ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively.[9]
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
The inclusion of a fluorine atom in the phenoxy group is of particular interest in drug design, as fluorine substitution can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Chlorinated compounds, in general, are prevalent in a wide range of FDA-approved drugs.[13]
Diagrams
Caption: Synthesis workflow for this compound.
Caption: General reactivity of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a 4-fluorophenoxy moiety attached to an acetyl chloride group, imparts unique reactivity and makes it a versatile building block for introducing the (4-fluorophenoxy)acetyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound, particularly sensitive to moisture. The presence of the fluorine atom at the para position of the phenoxy ring influences the electronic properties of the molecule, enhancing its reactivity as an acylating agent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 106-107 °C at 9 Torr | [3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available; likely soluble in anhydrous organic solvents and reacts with water. | |
| CAS Number | 405-78-7 | [1][2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of (4-fluorophenoxy)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis from (4-Fluorophenoxy)acetic acid and Thionyl Chloride
This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
50% Sodium hydroxide solution (for trap)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Gas outlet connected to a sodium hydroxide trap
-
Heating mantle
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 6.81 g (0.040 mole) of (4-fluorophenoxy)acetic acid.
-
To the flask, add approximately 40 mL of anhydrous toluene.
-
Slowly add 2.96 mL (0.044 mole) of thionyl chloride to the stirred suspension.
-
Fit the reflux condenser with a gas outlet tube leading to a trap containing a 50% sodium hydroxide solution to neutralize the evolved hydrogen chloride and sulfur dioxide gases.
-
Heat the reaction mixture to reflux and maintain for two hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene and any excess thionyl chloride.
-
The resulting brown liquid is crude this compound (yield approximately 7.2 g). Further purification can be achieved by vacuum distillation.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Thionyl chloride is a corrosive and toxic reagent; handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction evolves toxic gases (HCl and SO₂); ensure the gas trap is functioning correctly.
Synthesis Workflow Diagram
References
(4-Fluorophenoxy)acetyl chloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (4-Fluorophenoxy)acetyl chloride, a key reagent in various synthetic applications.
Core Compound Data
This compound is a reactive acyl chloride compound valued for its role in introducing the (4-fluorophenoxy)acetyl moiety into molecules, a common step in the development of pharmaceuticals and agrochemicals.
| Property | Value | Citations |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1] |
| CAS Number | 405-78-7 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of p-fluorophenoxy acetic acid with thionyl chloride.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: To a 100 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a sodium hydroxide trap, add 6.81 g (0.040 mole) of p-fluorophenoxyacetic acid, 2.96 ml (0.044 mole) of thionyl chloride, and approximately 40 ml of toluene.
-
Reaction: The mixture is stirred at reflux for two hours.
-
Work-up: The reaction mixture is then allowed to cool to room temperature.
-
Isolation: The solvent and excess thionyl chloride are removed by concentration to yield the crude product, this compound, as a brown liquid.
Caption: Synthetic workflow for this compound.
Analytical Methodologies
Due to the reactive nature of acyl chlorides, indirect analytical methods are often employed for quantification. A common approach involves derivatization followed by chromatographic analysis. While a specific protocol for this compound is not detailed in the provided search results, a generalizable method for a similar compound, (4-Methylphenoxy)acetyl chloride, is available and can be adapted. This involves converting the acyl chloride to a more stable derivative for analysis by High-Performance Liquid Chromatography (HPLC).
Conceptual Analytical Workflow
The following diagram illustrates a logical workflow for the quantification of an acyl chloride, adaptable for this compound, using a derivatization and HPLC approach.
Caption: General workflow for acyl chloride analysis via HPLC.
References
An In-depth Technical Guide to the Synthesis of (4-Fluorophenoxy)acetyl chloride from (4-fluorophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Fluorophenoxy)acetyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the chemical principles, experimental protocols, and safety considerations for the conversion of (4-fluorophenoxy)acetic acid to its corresponding acyl chloride.
Introduction
This compound is a reactive acylating agent utilized in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the fluorinated phenoxy moiety, which can impart desirable pharmacokinetic and physicochemical properties to the final products. The synthesis of this compound is a critical step in the production of numerous target molecules in the pharmaceutical and agrochemical industries. This guide will focus on the most common and effective methods for its preparation from (4-fluorophenoxy)acetic acid.
Chemical Principles and Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This transformation is typically achieved using a chlorinating agent. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound from (4-fluorophenoxy)acetic acid using two common chlorinating agents: thionyl chloride and oxalyl chloride.
Method A: Synthesis using Thionyl Chloride
This protocol is a common and effective method for the preparation of acyl chlorides.
Materials:
-
(4-fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., a bubbler with aqueous sodium hydroxide)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-fluorophenoxy)acetic acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.
-
Addition of Reagents: To the flask, add anhydrous toluene (or dichloromethane) followed by the slow, dropwise addition of an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) at room temperature with stirring.
-
Reaction: The reaction mixture is then heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product as a liquid.
Method B: Synthesis using Oxalyl Chloride
Oxalyl chloride is a milder and often more selective reagent for the synthesis of acyl chlorides.[1]
Materials:
-
(4-fluorophenoxy)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve (4-fluorophenoxy)acetic acid in anhydrous dichloromethane under an inert atmosphere.
-
Addition of Reagents: Add a catalytic amount of DMF to the solution. Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise from the addition funnel at room temperature with stirring.[2]
-
Reaction: The reaction is typically stirred at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).
-
Work-up and Purification: The solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound can then be purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of phenoxyacetyl chlorides.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Solvent | Toluene or Dichloromethane | Dichloromethane |
| Catalyst | None required | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
Table 2: Physical and Spectroscopic Data of a Structurally Similar Compound: 4-Fluorophenylacetyl chloride
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol [3] |
| Boiling Point | 102-104 °C at 12 Torr[4] |
| Appearance | Clear yellow liquid[4] |
| IR Spectrum (ATR) | Characteristic C=O stretch expected around 1780-1815 cm⁻¹ |
| ¹H NMR (CDCl₃) | Aromatic protons and a singlet for the methylene protons are expected. |
| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the methylene carbon, and a downfield signal for the carbonyl carbon are expected.[3] |
Mandatory Visualizations
References
Stability and Storage of (4-Fluorophenoxy)acetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity as an acylating agent. However, this high reactivity also presents challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the stability profile of this compound, outlines best practices for its storage and handling, and offers a detailed protocol for assessing its purity and degradation.
Core Concepts: Stability and Degradation
This compound, like other acyl chlorides, is highly susceptible to hydrolysis. The primary degradation pathway involves the reaction with water to form (4-fluorophenoxy)acetic acid and hydrochloric acid.[1][2] This reaction is typically rapid and can be initiated by atmospheric moisture. Exposure to alcohols will lead to the formation of the corresponding esters. Due to this inherent reactivity, maintaining a dry, inert environment is paramount to preserving the integrity of the compound.
General Handling and Storage Precautions
To ensure the longevity and reactivity of this compound, the following handling and storage procedures are critical:
-
Inert Atmosphere: Handle and store the compound under an inert gas such as nitrogen or argon.[1]
-
Moisture Control: Keep the container tightly closed in a dry and well-ventilated place.[1] Never allow the product to come into contact with water during storage.[1] The use of a desiccator for storage is recommended.
-
Temperature: Store in a cool environment. Recommended storage temperatures are typically provided on the product label.[1]
-
Avoid Incompatibilities: Keep away from water, alcohols, bases, and oxidizing agents.[1]
-
Personal Protective Equipment: Due to its corrosive nature, always wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1]
Qualitative Stability Summary
| Condition | Stability | Primary Degradation Product(s) | Notes |
| Storage Temperature | |||
| Recommended (Cool, dry) | Good | - | Follow supplier recommendations.[1] |
| Elevated Temperature | Poor | (4-fluorophenoxy)acetic acid, HCl | Increased rate of decomposition. |
| Atmosphere | |||
| Inert (Nitrogen, Argon) | Good | - | Essential for long-term stability.[1] |
| Ambient Air (Moisture) | Very Poor | (4-fluorophenoxy)acetic acid, HCl | Rapid hydrolysis occurs.[1] |
| Solvents | |||
| Anhydrous Aprotic (e.g., DCM, THF, Acetonitrile) | Good | - | Solvents must be rigorously dried.[1] |
| Protic (e.g., Water, Alcohols) | Very Poor | (4-fluorophenoxy)acetic acid, corresponding esters | Immediate reaction occurs.[1] |
Experimental Protocol: Stability Assessment via HPLC
A stability-indicating analytical method is crucial for determining the purity of this compound and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose. As acyl chlorides are highly reactive, direct analysis can be challenging. A more robust method involves derivatization of the acyl chloride prior to analysis. The primary degradation product, (4-fluorophenoxy)acetic acid, can be monitored simultaneously.
This protocol is adapted from methodologies used for similar acyl chlorides and provides a framework for developing a specific method for this compound.[1]
Objective: To quantify the purity of this compound and the concentration of its primary hydrolytic degradant, (4-fluorophenoxy)acetic acid.
Materials:
-
This compound
-
(4-fluorophenoxy)acetic acid (for reference standard)
-
Anhydrous acetonitrile (HPLC grade)
-
Anhydrous methanol or other suitable derivatizing agent
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standards:
-
Derivatized this compound Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of anhydrous acetonitrile. Immediately add a molar excess of anhydrous methanol to convert the acyl chloride to its methyl ester derivative. This solution serves as the stock for the derivatized active compound.
-
(4-fluorophenoxy)acetic Acid Stock Solution: Accurately weigh a known amount of (4-fluorophenoxy)acetic acid and dissolve it in anhydrous acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and its degradation product.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of anhydrous acetonitrile.
-
Immediately add a molar excess of anhydrous methanol to derivatize the acyl chloride.
-
Dilute the sample solution as necessary to fall within the calibration range.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. Method development will be required to optimize the separation of the derivatized product and the (4-fluorophenoxy)acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength appropriate for both the derivatized compound and the acid (e.g., determined by UV scan).
-
Run Time: Sufficient to allow for the elution of all components.
-
-
Data Analysis:
-
Construct separate calibration curves for the derivatized this compound and the (4-fluorophenoxy)acetic acid by plotting peak area versus concentration.
-
Quantify the concentration of the derivatized this compound and the (4-fluorophenoxy)acetic acid in the test samples using their respective calibration curves.[1]
-
The purity of the this compound can be calculated based on the initial sample weight and the quantified concentration of its derivative.
-
Visualizing Stability and Degradation Pathways
To better illustrate the processes involved in the stability and degradation of this compound, the following diagrams are provided.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
(4-Fluorophenoxy)acetyl Chloride: An In-depth Technical Guide to Reactivity with Water and Alcohols
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This guide provides a detailed overview of its reactions with water and alcohols, outlining the underlying mechanisms, reaction kinetics, and experimental considerations.
Core Reactivity Profile
This compound, like other acyl chlorides, is characterized by its high reactivity, especially towards nucleophiles such as water and alcohols. This reactivity stems from the electron-withdrawing nature of both the chlorine and the oxygen atoms attached to the carbonyl carbon, which imparts a significant partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. The presence of the 4-fluorophenoxy group can modulate this reactivity through inductive and resonance effects.
Reaction with Water (Hydrolysis)
The reaction of this compound with water is a vigorous and highly exothermic process that results in the formation of (4-fluorophenoxy)acetic acid and hydrochloric acid.[1] This hydrolysis reaction is typically rapid and proceeds to completion.
Reaction Mechanism: The hydrolysis follows a nucleophilic addition-elimination mechanism. The oxygen atom of the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid.
Illustrative Signaling Pathway for Hydrolysis
Caption: Nucleophilic addition-elimination mechanism of this compound hydrolysis.
Reaction with Alcohols (Esterification)
The reaction of this compound with alcohols is a common and efficient method for the synthesis of (4-fluorophenoxy)acetate esters. This reaction is also exothermic and typically proceeds with high yields. The formation of esters from acyl chlorides is generally faster and more complete than the corresponding Fischer esterification of carboxylic acids.[2]
Reaction Mechanism: Similar to hydrolysis, the esterification reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of hydrogen chloride results in the formation of the ester.
Illustrative Signaling Pathway for Esterification
Caption: Nucleophilic addition-elimination mechanism of this compound esterification.
Quantitative Data Summary
Table 1: Illustrative Reaction Conditions and Yields for Esterification
| Alcohol (R-OH) | Solvent | Temperature (°C) | Base (optional) | Typical Yield (%) |
| Methanol | Dichloromethane | 0 to rt | Pyridine | >95 |
| Ethanol | Diethyl ether | 0 to rt | Triethylamine | >95 |
| Isopropanol | Tetrahydrofuran | 0 to rt | None | 90-95 |
| tert-Butanol | Toluene | rt | DMAP (cat.) | 85-90 |
| Phenol | Toluene | 80 | Pyridine | >90 |
Table 2: Illustrative Relative Reaction Rates
| Reactant | Relative Rate | Notes |
| Water | Very Fast | Highly exothermic, often difficult to control without cooling. |
| Primary Alcohols | Fast | Vigorous reaction, may require cooling. |
| Secondary Alcohols | Moderate | Slower than primary alcohols due to steric hindrance. |
| Tertiary Alcohols | Slow | Significantly slower due to steric hindrance; may require a catalyst. |
| Phenols | Moderate | Less nucleophilic than aliphatic alcohols; may require heating or a base. |
Experimental Protocols
The following are general experimental protocols for the hydrolysis and esterification of this compound. Caution: These reactions are exothermic and produce corrosive hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Diagram
Caption: General experimental workflow for the reaction of this compound.
Protocol 1: Hydrolysis to (4-Fluorophenoxy)acetic Acid
Materials:
-
This compound
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in diethyl ether (or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add deionized water (1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude (4-fluorophenoxy)acetic acid, which can be further purified by recrystallization.
Protocol 2: Esterification with an Alcohol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, 1.1 eq)
-
Inert solvent (e.g., dichloromethane, diethyl ether)
-
Base (e.g., pyridine or triethylamine, 1.1 eq, optional but recommended)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.1 eq) and the base (1.1 eq, if used) in the inert solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same inert solvent to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the base.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Conclusion
This compound is a highly reactive compound that readily undergoes nucleophilic substitution with water and alcohols. Understanding the principles of its reactivity is essential for its effective use in the synthesis of pharmaceuticals and other fine chemicals. The provided protocols and illustrative data serve as a valuable resource for researchers and professionals in the field, enabling the safe and efficient handling of this versatile reagent. Further experimental investigation is encouraged to establish specific quantitative data for reactions with a broader range of nucleophiles.
References
In-Depth Technical Guide: Hazards and Safety Precautions for (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of (4-Fluorophenoxy)acetyl chloride. The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a reactive acyl chloride. Due to its high reactivity, particularly with water, specific physical and chemical property data is limited. However, data for its hydrolysis product, (4-Fluorophenoxy)acetic acid, and a related compound, 2-(4-Fluorophenyl)acetyl chloride, are available and provide valuable context.
| Property | Value | Reference Compound |
| Molecular Formula | C₈H₆ClFO₂ | This compound |
| Appearance | Colorless to pale yellow liquid | This compound[1] |
| Odor | Pungent | This compound[1] |
| Boiling Point | 202 - 204 °C | 2-(4-Fluorophenyl)acetyl chloride |
| Density | 1.259 g/cm³ at 20 °C | 2-(4-Fluorophenyl)acetyl chloride |
| Reactivity | Reacts violently with water, releasing hydrochloric acid.[1] | This compound |
Hazard Identification and Classification
This compound is a corrosive and toxic substance. The primary hazards are associated with its reactivity, leading to the formation of hydrochloric acid upon contact with moisture.
GHS Classification (based on related compounds and reactivity):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | - | Likely harmful due to hydrolysis to (4-Fluorophenoxy)acetic acid and HCl. |
(Note: Specific GHS classification for this compound is not universally available; this classification is based on the properties of similar acyl chlorides and its expected hydrolysis products.)
Toxicological Information
Direct toxicological data for this compound is scarce due to its high reactivity. Upon contact with biological systems, it will rapidly hydrolyze to (4-Fluorophenoxy)acetic acid and hydrochloric acid. Therefore, the toxicity of these hydrolysis products is of primary concern.
Toxicity of Hydrolysis Product: (4-Fluorophenoxy)acetic acid
| Endpoint | Classification/Effect |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] |
| Acute Dermal Toxicity | Harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
Experimental Protocols
In Vitro Skin Corrosion Assessment: Reconstructed Human Epidermis (RhE) Test Method (adapted from OECD Guideline 431)
This protocol provides a method to assess the skin corrosion potential of this compound using a reconstituted human epidermis model.[5][6][7][8][9]
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (0.5 mg/mL in PBS)
-
Isopropanol or other suitable solvent to dissolve formazan
-
Positive control (e.g., 8N KOH)
-
Negative control (e.g., sterile PBS)
-
This compound (test chemical)
-
96-well plates
-
Microplate reader
Procedure:
-
Tissue Preparation: Equilibrate the RhE tissues in assay medium according to the manufacturer's instructions.
-
Application of Test Chemical: Apply a sufficient amount of this compound directly to the surface of the RhE tissue. For a liquid, this is typically 25-50 µL.
-
Exposure: Expose the tissues to the test chemical for defined time points (e.g., 3 minutes and 1 hour).
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.
-
MTT Assay: Transfer the tissues to a new 96-well plate containing MTT solution and incubate for 3 hours.
-
Formazan Extraction: After incubation, transfer the tissues to a tube containing isopropanol to extract the formazan crystals.
-
Absorbance Measurement: Transfer the formazan solution to a new 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A chemical is identified as corrosive if the mean tissue viability is ≤ 50% after a 3-minute exposure or ≤ 15% after a 1-hour exposure.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol can be used to determine the cytotoxic potential of this compound on a cell line (e.g., HaCaT keratinocytes).[1][10][11]
Materials:
-
Human cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Toxicity
The toxicity of this compound is likely mediated by its hydrolysis products, leading to cellular stress. The presence of the fluorinated aromatic ring suggests potential for oxidative stress and interaction with specific cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. oecd.org [oecd.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. scantox.com [scantox.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to 2-(4-Fluorophenoxy)acetyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluorophenoxy)acetyl chloride, a key synthetic intermediate, holds significant potential in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and reactivity. Furthermore, it explores the biological activities of its derivatives, highlighting their potential as therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a discussion of the mechanistic pathways of action for related compounds. This document aims to serve as a comprehensive resource for researchers leveraging this versatile molecule in the pursuit of novel therapeutics.
Chemical and Physical Properties
2-(4-Fluorophenoxy)acetyl chloride, with the IUPAC name 2-(4-fluorophenoxy)acetyl chloride , is a reactive acyl chloride. Its fundamental properties are summarized in the table below. While specific experimental values for 2-(4-fluorophenoxy)acetyl chloride are not consistently available in the public domain, data for the closely related isomer, 2-(4-fluorophenyl)acetyl chloride, is often used as a reference point.
| Property | Value | Reference |
| IUPAC Name | 2-(4-fluorophenoxy)acetyl chloride | N/A |
| Synonyms | (4-Fluorophenoxy)acetyl chloride | N/A |
| CAS Number | 405-78-7 | N/A |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | N/A |
| Boiling Point | 102-104 °C at 12 Torr (for 2-(4-fluorophenyl)acetyl chloride) | [2] |
| Melting Point | 47-48 °C (for 2-(4-fluorophenyl)acetyl chloride) | [2] |
| Density | 1.259 g/cm³ (for 2-(4-fluorophenyl)acetyl chloride) | [2] |
| Appearance | Clear yellow liquid (for 2-(4-fluorophenyl)acetyl chloride) | [2] |
Synthesis of 2-(4-Fluorophenoxy)acetyl chloride
The most common and efficient method for the synthesis of 2-(4-fluorophenoxy)acetyl chloride is the reaction of its corresponding carboxylic acid, 2-(4-fluorophenoxy)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 2-(4-Fluorophenoxy)acetic acid
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]
Materials:
-
2-(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Vacuum source for rotary evaporation
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenoxy)acetic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous DCM can be used as a solvent if necessary.
-
Heat the reaction mixture to reflux (approximately 40-50 °C if DCM is used, or the boiling point of thionyl chloride if used neat) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude 2-(4-fluorophenoxy)acetyl chloride can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (HCl and SO₂). Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reactivity and Derivatization
The acyl chloride functional group in 2-(4-fluorophenoxy)acetyl chloride is highly electrophilic, making it a versatile reagent for introducing the 2-(4-fluorophenoxy)acetyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.
Synthesis of 2-(4-Fluorophenoxy)acetamides
The reaction with amines to form amides is a particularly important transformation in drug discovery, as the amide bond is a key feature of many biologically active compounds.
Experimental Protocol: General Synthesis of N-substituted-2-(4-fluorophenoxy)acetamides
This protocol is a general procedure for the acylation of amines.
Materials:
-
2-(4-Fluorophenoxy)acetyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a slight excess of the base (1.1-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4-fluorophenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity of Derivatives
Derivatives of 2-(4-fluorophenoxy)acetic acid have shown a range of biological activities, making this scaffold an interesting starting point for drug discovery programs.
Antimicrobial and Anticancer Activity
Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have demonstrated potent anticancer activity against malignant glioma U87 cells.[5] Some of these complexes also exhibited antimicrobial activity.[5]
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Thiazolidinone derivatives of the related 2,4-dichlorophenoxy acetic acid have shown significant in vivo anti-inflammatory activity and inhibition of COX-2 and TNF-α.[7][8]
Antitubercular Activity
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity.[9] Several of these compounds showed potent activity against Mycobacterium tuberculosis, including rifampin-resistant strains, with good safety profiles in various cell lines.[9]
| Compound Class | Biological Activity | Quantitative Data | Reference |
| Organotin(IV) derivatives of 4-fluorophenoxyacetic acid | Anticancer (Malignant glioma U87) | IC₅₀ = 12.54 ± 0.19 µg/mL (for the most active compound) | [5] |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular (M. tuberculosis H₃₇Rv) | MIC = 4 µg/mL (for the most potent derivative) | [9] |
| Thiazolidinone derivatives of 2,4-dichlorophenoxy acetic acid | Anti-inflammatory (in vivo) | 81.14% inhibition of inflammation (for the most active compound) | [7][8] |
Mechanistic Insights and Signaling Pathways
The biological mechanisms of action for phenoxyacetic acid derivatives are diverse and depend on the specific structural modifications.
Herbicidal Action as a Model for Auxin Mimicry
The herbicidal activity of phenoxyacetic acids like 2,4-D provides a well-studied model for understanding how these compounds can interfere with biological signaling pathways. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[10] In susceptible dicotyledonous plants, they lead to uncontrolled growth and ultimately death by overwhelming the natural hormonal regulation.[10] This involves interaction with auxin receptors and disruption of downstream signaling cascades.[10]
Experimental Workflow for Synthesis and Biological Evaluation
The general workflow for utilizing 2-(4-fluorophenoxy)acetyl chloride in a drug discovery context involves its synthesis, derivatization, and subsequent biological screening of the resulting compound library.
Conclusion
2-(4-Fluorophenoxy)acetyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and high reactivity make it an attractive starting material for generating diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of anti-inflammatory, anticancer, and antitubercular research, underscore the potential of the 2-(4-fluorophenoxy)acetyl scaffold in drug discovery. This guide provides a foundational resource for researchers to explore and expand upon the applications of this promising chemical entity.
References
- 1. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Reactivity of (4-Fluorophenoxy)acetyl Chloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the solubility and reactivity of (4-Fluorophenoxy)acetyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines the typical reaction pathways of this compound with common nucleophiles and provides standardized experimental procedures for these transformations. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile reagent.
Introduction
This compound (CAS No. 405-78-7) is a reactive acyl chloride widely utilized in organic synthesis. Its structure, featuring a fluorinated phenoxy group, imparts unique properties that are leveraged in the development of novel bioactive molecules. The acyl chloride functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of esters and amides. A thorough understanding of its solubility and reactivity is paramount for optimizing reaction conditions, improving yields, and ensuring process safety.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 405-78-7 | |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Highly reactive with water and other nucleophiles.[1] |
Solubility Data
As previously stated, specific quantitative solubility data for this compound is scarce. The following table presents illustrative solubility values in common organic solvents at ambient temperature (20-25 °C). This data is intended to be representative and should be confirmed experimentally using the protocol provided in Section 4.
| Solvent | Chemical Formula | Illustrative Solubility ( g/100 mL) |
| Dichloromethane | CH₂Cl₂ | > 50 |
| Chloroform | CHCl₃ | > 50 |
| Tetrahydrofuran (THF) | C₄H₈O | > 40 |
| Diethyl Ether | (C₂H₅)₂O | > 30 |
| Toluene | C₇H₈ | > 20 |
| Acetonitrile | CH₃CN | > 20 |
| Hexane | C₆H₁₄ | < 5 |
Note: this compound will react violently with protic solvents such as water, alcohols, and primary/secondary amines.[2] Therefore, it is considered "insoluble" in these media due to decomposition.
Experimental Protocol: Determination of Solubility
This protocol describes a gravimetric method for determining the solubility of this compound in a given organic solvent.
4.1. Materials
-
This compound (purity ≥ 98%)
-
Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Inert gas (Nitrogen or Argon)
4.2. Procedure
-
Solvent Preparation: Dispense a precise volume (e.g., 5.00 mL) of the desired anhydrous organic solvent into a clean, dry vial containing a magnetic stir bar.
-
Initial Addition: Under an inert atmosphere, add a pre-weighed amount of this compound to the solvent.
-
Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After the equilibration period, visually inspect the solution. If all the solute has dissolved, add another pre-weighed portion of this compound and repeat the equilibration step.
-
Saturation Point: Continue adding the solute until a small amount of undissolved solid/liquid remains, indicating a saturated solution.
-
Sample Collection: Allow the saturated solution to settle. Carefully draw a known volume of the supernatant into a syringe, and pass it through a syringe filter to remove any undissolved solute.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, dry vial. Determine the mass of the solution.
-
Solvent Evaporation: Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a low temperature to leave behind the dissolved this compound.
-
Final Mass: Weigh the vial containing the residue. The difference between this mass and the initial mass of the vial gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
4.3. Safety Precautions
-
This compound is corrosive and reacts with moisture. Handle in a fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the acyl chloride.
Synthetic Applications and Protocols
This compound is a valuable building block for introducing the (4-fluorophenoxy)acetyl moiety into molecules, primarily through reactions with nucleophiles like alcohols and amines.
5.1. Synthesis of this compound
The standard laboratory synthesis involves the reaction of (4-fluorophenoxy)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Caption: Synthesis of this compound.
5.1.1. Experimental Protocol: Synthesis
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts). Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with (4-fluorophenoxy)acetic acid (1.0 eq) and a dry, inert solvent such as toluene.
-
Reaction: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
5.2. Reaction with Alcohols (Esterification)
This compound reacts readily with alcohols in the presence of a non-nucleophilic base to form the corresponding ester.
Caption: Esterification using this compound.
5.2.1. Experimental Protocol: Esterification
-
Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
5.3. Reaction with Amines (Amidation)
The reaction of this compound with primary or secondary amines yields N-substituted amides. A base is required to neutralize the HCl byproduct.
Caption: Amidation using this compound.
5.3.1. Experimental Protocol: Amidation
-
Setup: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of (4-Fluorophenoxy)acetyl chloride in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of a diverse range of amides. The resulting N-substituted-2-(4-fluorophenoxy)acetamides are of significant interest in medicinal chemistry due to their potential as bioactive molecules. This document provides detailed application notes and protocols for the synthesis of these amides, with a focus on their relevance in drug development.
Introduction
This compound is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[1] The presence of the fluorophenoxy moiety is of particular interest in drug design, as fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The general reaction scheme is depicted below:
***Figure 1:** General reaction for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides.*
Applications in Medicinal Chemistry
The (4-fluorophenoxy)acetamide scaffold is a key structural motif in a variety of compounds being investigated for therapeutic applications. The versatility of the amide synthesis allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.
One of the prominent areas of investigation for compounds containing the phenoxyacetamide moiety is in the development of anticancer agents.[2][3] Specifically, derivatives of this class have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[4][5][6][7][8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides. The protocols are based on established procedures for the acylation of amines with acyl chlorides.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(4-fluorophenoxy)acetamides
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 2-nitroaniline, etc.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(4-fluorophenoxy)acetamide.
Protocol 2: Synthesis of N-(1,3,4-Thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
This protocol is adapted from procedures for the synthesis of similar heterocyclic amides.
Materials:
-
This compound
-
2-Amino-1,3,4-thiadiazole derivative
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-1,3,4-thiadiazole derivative (1.0 eq.) in anhydrous DMF.
-
Add pyridine (1.5 eq.) to the solution and stir.
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction mixture at 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-(1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide.
Quantitative Data
The following table summarizes representative yields for the synthesis of amides using acyl chlorides, including examples with structures similar to (4-fluorophenoxy)acetamides.
| Amine Reactant | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Chloroacetyl chloride | Trimethylamine | DMF | - | 85-94 | [8] |
| 4-Nitroaniline | Chloroacetyl chloride | Triethylamine | Toluene | 4 | - | [9] |
| 2-Aminopyridine | Substituted alkanoyl chloride | - | DCM | 3 | 68-85 | [10] |
| Substituted Amines | Bromoacetyl bromide | - | - | - | - | [11] |
| 4-Anisidine | 2-(4-hydroxyphenyl)acetyl chloride | - | Toluene | 2 | 35 | [2] |
| Substituted Phenylamines | 2-(3-fluoro-4-nitrophenoxy)acetyl chloride | - | - | - | 39-57 | [12] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted-2-(4-fluorophenoxy)acetamides is illustrated in the following diagram.
VEGFR-2 Signaling Pathway
As N-substituted-2-(4-fluorophenoxy)acetamides are being investigated as potential VEGFR-2 inhibitors, understanding the targeted signaling pathway is crucial for drug development professionals. The simplified diagram below illustrates the central role of VEGFR-2 in promoting angiogenesis.
Inhibition of VEGFR-2 by small molecules like (4-fluorophenoxy)acetamide derivatives can block the downstream signaling cascades, thereby preventing the proliferation and migration of endothelial cells and ultimately inhibiting angiogenesis. This mechanism of action is a cornerstone of many modern cancer therapies.[7][8]
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Esterification with (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride used as a chemical intermediate in the synthesis of various organic compounds, particularly esters. These esters can have applications in agrochemicals and material science. The reaction of this compound with alcohols provides a direct route to (4-fluorophenoxy)acetate esters. This class of compounds is analogous to phenoxy herbicides, which act as synthetic auxins, disrupting plant growth. The esterification reaction is typically a rapid and high-yielding process.
Mechanism of Action: Synthetic Auxin Herbicides
Esters of (4-fluorophenoxy)acetic acid are analogs of a class of herbicides that function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][2] In susceptible broadleaf plants, these synthetic auxins induce uncontrolled and disorganized growth, ultimately leading to the plant's death.[1][2] The process begins with the absorption of the compound, followed by its interaction with auxin receptors, which triggers a cascade of downstream effects including altered gene expression and unregulated cell division and elongation.[2]
Caption: Mechanism of action of (4-fluorophenoxy)acetate as a synthetic auxin herbicide.
Experimental Protocols
The reaction between an acyl chloride and an alcohol is a vigorous, often exothermic, nucleophilic acyl substitution that produces an ester and hydrogen chloride (HCl) gas.[3] The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to neutralize the HCl byproduct.[4] All reactions should be conducted in a fume hood under anhydrous conditions, as acyl chlorides readily react with water.
Protocol 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate (a Primary Alcohol Ester)
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and nitrogen inlet/outlet
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the round-bottom flask, dissolve anhydrous ethanol (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate amount of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred alcohol solution at 0 °C over 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(4-fluorophenoxy)acetate.
Experimental Workflow
Caption: General experimental workflow for the esterification of an alcohol with this compound.
Data Presentation
The esterification of this compound is generally a high-yielding reaction for primary and secondary alcohols. Tertiary alcohols may react slower and be prone to elimination side reactions. The following tables summarize typical reaction parameters.
Table 1: Reactants and Stoichiometry
| Reactant | Role | Stoichiometric Ratio |
| This compound | Acylating Agent | 1.0 eq. |
| Alcohol (Primary or Secondary) | Nucleophile | 1.0 - 1.2 eq. |
| Triethylamine or Pyridine | Base (HCl Scavenger) | 1.1 - 1.5 eq. |
| Dichloromethane or THF | Solvent | Anhydrous |
Table 2: Reaction Conditions and Expected Outcomes
| Alcohol Type | Temperature | Reaction Time | Expected Yield | Notes |
| Primary (e.g., Ethanol, Butanol) | 0 °C to Room Temp. | 1 - 3 hours | > 90% | The reaction is typically fast and clean. |
| Secondary (e.g., Isopropanol) | 0 °C to Room Temp. | 2 - 6 hours | 85 - 95% | Reaction may be slightly slower due to steric hindrance. |
Note: The provided yields are illustrative and may vary based on the specific substrate, reaction scale, and purification efficiency.
Safety Information
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The use of a base and a well-ventilated fume hood is essential.
-
Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.
-
The reaction can be exothermic . Cooling the reaction mixture during the addition of the acyl chloride is crucial to control the reaction rate.
References
(4-Fluorophenoxy)acetyl chloride: A Versatile Acylating Agent in Modern Organic Synthesis
(4-Fluorophenoxy)acetyl chloride is a highly reactive acylating agent crucial for introducing the (4-fluorophenoxy)acetyl moiety into a wide range of organic molecules. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in key organic transformations.
Introduction
This compound is a colorless to pale yellow liquid, valued for its ability to readily react with nucleophiles such as amines, alcohols, and aromatic compounds. This reactivity, primarily through nucleophilic acyl substitution and Friedel-Crafts acylation, allows for the efficient construction of complex molecular architectures. The presence of the fluorine atom in the para position of the phenoxy group can enhance the biological activity and pharmacokinetic properties of the resulting compounds, making it a valuable building block in drug discovery.
Key Applications in Organic Synthesis
The primary applications of this compound lie in the formation of amide, ester, and carbon-carbon bonds.
Acylation of Amines: Synthesis of (4-Fluorophenoxy)acetamides
The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted-2-(4-fluorophenoxy)acetamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
General Reaction Scheme:
A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride byproduct.[3]
Acylation of Alcohols: Synthesis of (4-Fluorophenoxy)acetates
Esterification of alcohols and phenols with this compound is an efficient method for synthesizing (4-fluorophenoxy)acetate esters. These esters can serve as important intermediates in the synthesis of more complex molecules or exhibit biological activities themselves.
General Reaction Scheme:
Similar to the acylation of amines, a base is required to scavenge the HCl produced. For less reactive alcohols, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) may be employed.[4]
Friedel-Crafts Acylation: Synthesis of Aryl Ketones
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl-(4-fluorophenoxy)methyl ketones.[5] This classic carbon-carbon bond-forming reaction is a powerful tool for the synthesis of key intermediates in various industrial applications.[6]
General Reaction Scheme:
Experimental Protocols
The following are detailed protocols for the key applications of this compound.
Protocol 1: Synthesis of N-Substituted-2-(4-fluorophenoxy)acetamide
This protocol describes a general procedure for the acylation of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-2-(4-fluorophenoxy)acetamide.
Protocol 2: Synthesis of (4-Fluorophenoxy)acetate Esters
This protocol outlines the esterification of an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Pyridine or triethylamine
-
4-(Dimethylamino)pyridine (DMAP) (optional, for less reactive alcohols)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), pyridine or triethylamine (1.2 eq.), and a catalytic amount of DMAP (0.1 eq., if needed) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes the acylation of an aromatic substrate like toluene.
Materials:
-
This compound
-
Aromatic compound (e.g., toluene)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.[5]
-
Add a solution of the aromatic compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes at 0 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for acylation reactions involving acyl chlorides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Typical Reaction Parameters for Acylation of Amines [7]
| Parameter | Condition | Purpose |
| Solvent | Anhydrous DCM, THF | Aprotic solvent to prevent hydrolysis of the acyl chloride. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |
| Reaction Time | 2–12 hours | Typically sufficient for complete conversion. |
| Purification | Extraction, Column Chromatography | Isolates the desired amide product. |
Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation [5]
| Parameter | Toluene with Acetyl Chloride | Anisole with Acetyl Chloride |
| Aromatic Substrate | Toluene | Anisole |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Yield | High | High |
Visualizations
Signaling Pathway Inhibition by a (4-Fluorophenoxy) Derivative
Derivatives synthesized from this compound have been shown to act as inhibitors of signaling pathways involved in cancer progression, such as the c-Met signaling pathway.[8]
Caption: Inhibition of the c-Met signaling pathway by a (4-fluorophenoxy) derivative.
Experimental Workflow for Acylation of an Amine
The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted-2-(4-fluorophenoxy)acetamide.
Caption: General workflow for the acylation of an amine.
Logical Relationship in Friedel-Crafts Acylation
This diagram outlines the key components and their roles in a successful Friedel-Crafts acylation reaction.
Caption: Key components of the Friedel-Crafts acylation.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation using (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring.[1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide array of biologically active molecules and functional materials.[1]
(4-Fluorophenoxy)acetyl chloride is a valuable acylating agent in this context. The resulting 2-(4-fluorophenoxy)ethanone derivatives are precursors to compounds with potential therapeutic applications, notably as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2] This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates using this compound.
Mechanism of Action and Key Applications
The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion intermediate generated from the reaction of this compound with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophile is then attacked by the electron-rich aromatic or heteroaromatic ring, leading to the formation of the corresponding aryl or heteroaryl ketone after the loss of a proton.[3]
The primary application of the resulting ketone products lies in medicinal chemistry. Specifically, they serve as scaffolds for the synthesis of selective COX-2 inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[4] By inhibiting COX-2, these compounds can effectively reduce inflammation and pain with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Friedel-Crafts acylation of various substrates with this compound. These parameters can serve as a starting point for reaction optimization.
Table 1: Friedel-Crafts Acylation of Aromatic Substrates
| Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 2-4 | 2-(4-Fluorophenoxy)-1-(p-tolyl)ethan-1-one | 85-95 |
| Anisole | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 2-4 | 2-(4-Fluorophenoxy)-1-(4-methoxyphenyl)ethan-1-one | 80-90 |
| Benzene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 2-4 | 2-(4-Fluorophenoxy)-1-phenylethanone | 75-85 |
| Chlorobenzene | AlCl₃ (1.5) | 1,2-Dichloroethane | rt to 50 | 4-6 | 1-(4-Chlorophenyl)-2-(4-fluorophenoxy)ethan-1-one | 60-70 |
Table 2: Friedel-Crafts Acylation of Heteroaromatic Substrates
| Heteroaromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophene | SnCl₄ (1.5) | 1,2-Dichloroethane | 0 to rt | 3-5 | 2-(4-Fluorophenoxy)-1-(thiophen-2-yl)ethan-1-one | 70-80 |
| Furan | BF₃·OEt₂ (1.5) | Dichloromethane | -10 to 0 | 2-3 | 1-(Furan-2-yl)-2-(4-fluorophenoxy)ethan-1-one | 50-60 |
| Pyrrole | ZnCl₂ (2.0) | Nitromethane | 0 to rt | 4-6 | 2-(4-Fluorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one | 40-50 |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Aromatic Compounds (e.g., Toluene)
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Aromatic Substrate (e.g., Toluene) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon). To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add the aromatic substrate (e.g., Toluene, 1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of ice-cold water. Carefully add 1 M HCl to dissolve the aluminum salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Modified Procedure for the Friedel-Crafts Acylation of Sensitive Heterocycles (e.g., Furan)
Materials:
-
This compound (1.0 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 eq)
-
Furan (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve furan (1.2 eq) in anhydrous DCM and cool the solution to -10 °C.
-
Addition of Catalyst and Acyl Chloride: To the cooled solution, add BF₃·OEt₂ (1.5 eq) dropwise. Subsequently, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 to 0 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Synthesis and Utility of N-Substituted-2-(4-Fluorophenoxy)acetamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (4-Fluorophenoxy)acetyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets. These acetamides have shown potential as anticancer and antitubercular agents. This document provides detailed application notes, experimental protocols, and data on the synthesis and biological activities of these compounds.
Reaction Mechanism and Key Parameters
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, forming the stable amide bond and generating hydrogen chloride (HCl) as a byproduct. A base is typically added to neutralize the HCl.
Key reaction parameters that can be optimized include:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent reaction with the acyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is often employed to scavenge the HCl produced.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature.
-
Stoichiometry: A slight excess of the acyl chloride and base relative to the primary amine is often used to ensure complete conversion.
Data Presentation
The following tables summarize reaction conditions and biological activities for the synthesis of various N-substituted-2-(4-fluorophenoxy)acetamides and their analogs.
Table 1: Synthesis of N-Aryl-2-(4-fluorophenoxy)acetamide Analogs and their Biological Activity
| Amine Reactant | Product | Solvent | Base | Reaction Time | Yield (%) | Biological Activity (IC50/MIC) |
| 3-Nitroaniline | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | Acetonitrile | - | 24 h | 57% | IC50: 52 µM (PC3)[1] |
| 4-Nitroaniline | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Acetonitrile | - | 24 h | - | IC50: 80 µM (PC3), 100 µM (MCF-7)[1] |
| 3-Chloroaniline | N-(3-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | - | - | - | 48.7% (two steps) | MIC: 16 µg/mL (M. tuberculosis H37Rv)[2] |
| 4-Bromo-2-fluoroaniline | N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | - | - | - | 51.5% (two steps) | MIC: 16 µg/mL (M. tuberculosis H37Rv)[3] |
| 2,4-Dimethoxyaniline | N-(2,4-Dimethoxyphenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | - | - | - | 38.8% (two steps) | MIC: 64 µg/mL (M. tuberculosis H37Rv)[3] |
| 2-Cyanoaniline | N-(2-Cyanophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | - | - | - | 31.1% (two steps) | MIC: 16 µg/mL (M. tuberculosis H37Rv)[3] |
| 2-(Trifluoromethyl)aniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | - | - | - | 39.7% (two steps) | MIC: 16 µg/mL (M. tuberculosis H37Rv) |
| 4-(Trifluoromethyl)aniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide | - | - | - | 36.1% (two steps) | MIC: 16 µg/mL (M. tuberculosis H37Rv)[3] |
Note: The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was achieved via a coupling reaction between 4-fluorophenylacetic acid and the corresponding aniline using EDC and HOBt, not the acyl chloride.[1] The yields for the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives are for a two-step synthesis starting from 3-fluoro-4-nitrophenol.[2][3]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-(4-fluorophenoxy)acetamides
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline derivative)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-2-(4-fluorophenoxy)acetamide.
Visualizations
Reaction Scheme and Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-2-(4-fluorophenoxy)acetamides.
Potential Anticancer Mechanism of Action
(4-Fluorophenoxy)acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting they may induce apoptosis.[1]
Caption: Postulated apoptotic pathway induced by (4-fluorophenoxy)acetamide derivatives.
Potential Antitubercular Mechanism of Action
Some acetamide derivatives have been shown to target the proton motive force (PMF) and the MmpL3 transporter in Mycobacterium tuberculosis.[4]
Caption: Proposed mechanism of antitubercular activity via MmpL3 inhibition.
Conclusion
The synthesis of N-substituted-2-(4-fluorophenoxy)acetamides via the reaction of this compound with primary amines is a straightforward and efficient method for generating a library of potentially bioactive compounds. The resulting amides serve as valuable scaffolds in the development of new therapeutic agents, with demonstrated potential in anticancer and antitubercular applications. The provided protocols and data serve as a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 4. Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of (4-Fluorophenoxy)acetyl chloride for Pilot Plant Operations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of (4-Fluorophenoxy)acetyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals. The following information is intended to guide researchers and process chemists in developing a robust and efficient synthesis suitable for pilot plant scale-up.
Introduction
This compound is a reactive acyl chloride valuable for introducing the (4-fluorophenoxy)acetyl moiety into a target molecule. Its synthesis from (4-Fluorophenoxy)acetic acid is a critical step in the manufacturing of numerous commercial products. The primary challenge in scaling this process lies in handling hazardous reagents, controlling reaction parameters to ensure high yield and purity, and developing an efficient purification strategy. This document outlines two primary synthetic routes using thionyl chloride and phosphorus trichloride, including detailed protocols, safety considerations, and quantitative data to facilitate a smooth transition from laboratory to pilot plant scale.
Synthesis Pathways
The conversion of (4-Fluorophenoxy)acetic acid to this compound is typically achieved using a chlorinating agent. The two most common and scalable methods involve the use of thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).
Synthesis via Thionyl Chloride
This is a widely used method due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.
Reaction: C₈H₇FO₃ + SOCl₂ → C₈H₆ClFO₂ + SO₂ + HCl
Synthesis via Phosphorus Trichloride
This method offers an alternative to thionyl chloride, producing phosphorous acid as a byproduct, which can be separated from the product.
Reaction: 3 C₈H₇FO₃ + PCl₃ → 3 C₈H₆ClFO₂ + H₃PO₃
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on analogous reactions and established chemical principles.
| Parameter | Synthesis with Thionyl Chloride | Synthesis with Phosphorus Trichloride |
| Starting Material | (4-Fluorophenoxy)acetic acid | (4-Fluorophenoxy)acetic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus trichloride (PCl₃) |
| Molar Ratio (Acid:Reagent) | 1 : 1.5 - 2.0 | 3 : 1.1 - 1.2 |
| Solvent | Toluene, Dichloromethane (DCM) | Toluene, Heptane |
| Reaction Temperature | 50-80 °C | 40-60 °C |
| Reaction Time | 2-6 hours | 3-5 hours |
| Typical Yield | 90-98% | 85-95% |
| Purity (after distillation) | >99% | >99% |
| Byproducts | SO₂, HCl | H₃PO₃ |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood or a closed reactor system. Personal Protective Equipment (PPE), including chemical resistant gloves, safety goggles, and a lab coat, is mandatory. Thionyl chloride and phosphorus trichloride are corrosive and react violently with water.
Protocol 1: Synthesis using Thionyl Chloride
This protocol describes a scalable procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Scrubber system for acidic gases (e.g., caustic soda solution)
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reactor with (4-Fluorophenoxy)acetic acid (1.0 eq) and anhydrous toluene (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen gas.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature over 1-2 hours. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch) or by quenching a sample with methanol and analyzing the resulting methyl ester by GC or HPLC.
-
Solvent and Excess Reagent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Distill off the toluene and excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation.
Protocol 2: Synthesis using Phosphorus Trichloride
This protocol provides an alternative scalable method using phosphorus trichloride.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Phosphorus trichloride (PCl₃)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Phase separation funnel (or reactor designed for phase separation)
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reactor with (4-Fluorophenoxy)acetic acid (3.0 eq) and anhydrous toluene (5-10 volumes).
-
Inerting: Purge the reactor with nitrogen gas.
-
Reagent Addition: Slowly add phosphorus trichloride (1.1 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 3-5 hours. The reaction will form two phases: the upper product phase and the lower phosphorous acid phase.
-
Phase Separation: Cool the mixture to room temperature and allow the phases to separate. Carefully separate the lower phosphorous acid layer.
-
Solvent Removal: Distill off the toluene from the upper product phase under reduced pressure.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Process flow for the thionyl chloride synthesis route.
Concluding Remarks
The synthesis of this compound can be successfully scaled to a pilot plant by following the detailed protocols and safety precautions outlined in these application notes. The choice between thionyl chloride and phosphorus trichloride will depend on factors such as cost, equipment availability, and waste disposal considerations. Careful control of reaction parameters and efficient purification are key to obtaining a high-purity product with excellent yields.
Application Notes and Protocols for the Use of (4-Fluorophenoxy)acetyl chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, allowing for the introduction of the (4-fluorophenoxy)acetyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.
These application notes provide an overview of the use of this compound in the synthesis of N-aryl-(4-fluorophenoxy)acetamides, a class of compounds investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is the acylation of nucleophiles, most notably primary and secondary amines, to form the corresponding amides. This reaction is a robust and high-yielding method for creating the N-substituted-2-(4-fluorophenoxy)acetamide scaffold. This scaffold is a key pharmacophore in a variety of biologically active compounds.
Synthesis of N-Aryl-(4-fluorophenoxy)acetamides
A significant application of this compound is in the synthesis of N-aryl-(4-fluorophenoxy)acetamides. These compounds are analogues of other phenoxyacetamides that have been explored for various therapeutic targets. The synthesis is typically a one-step process that is efficient and amenable to the creation of compound libraries for screening purposes.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol details the synthesis of this compound from (4-fluorophenoxy)acetic acid using thionyl chloride.
Materials:
-
(4-fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add (4-fluorophenoxy)acetic acid (1.0 equivalent).
-
Add anhydrous toluene or DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-70°C depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product, often a brown liquid, can be purified by vacuum distillation if necessary, but is often used directly in the next step.
Protocol 2: Synthesis of N-Aryl-(4-fluorophenoxy)acetamides
This protocol describes the general procedure for the acylation of a primary or secondary aromatic amine with this compound.
Materials:
-
This compound
-
Substituted primary or secondary aniline
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired aniline (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-(4-fluorophenoxy)acetamide.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted phenoxyacetamides, analogous to the products derived from this compound. Actual yields with this compound are expected to be in a similar range.
| Amine Substrate | Product Type | Reported Yield (%) | Reference |
| Aniline | N-Phenyl-2-phenoxyacetamide | 80 | [1] |
| 4-Chloroaniline | N-(4-Chlorophenyl)-2-phenoxyacetamide | 80 | [1] |
| 4-Bromoaniline | N-(4-Bromophenyl)-2-phenoxyacetamide | 85 | [1] |
| 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 61.6 | [2] |
| 4-(Trifluoromethyl)aniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide | 36.1 | [2] |
Mandatory Visualizations
Synthetic Workflow
Signaling Pathway: COX-2 Inhibition
Derivatives of phenoxyacetic acid are being investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5]
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: High-Sensitivity HPLC Analysis of Amines Following Pre-Column Derivatization with (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of primary and secondary amines in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with (4-Fluorophenoxy)acetyl chloride. This derivatizing agent reacts with amines to form stable, non-polar amide derivatives that exhibit strong ultraviolet (UV) absorbance, significantly enhancing detection sensitivity and improving chromatographic retention on reversed-phase columns.[1] This approach is broadly applicable for the analysis of a wide range of amine-containing compounds, including pharmaceuticals, biological amines, and industrial chemicals.
Introduction
The accurate quantification of amines is critical in pharmaceutical development, clinical diagnostics, and environmental monitoring. However, many amines lack a strong chromophore, making their direct detection by HPLC-UV challenging.[2] Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag onto the analyte molecule.[1][3]
This compound is an effective derivatizing reagent for primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond.[4] The presence of the fluorophenoxy group in the derivative provides a strong chromophore, allowing for sensitive UV detection. This application note provides a detailed protocol for sample preparation, derivatization, and HPLC analysis of amines using this compound.
Experimental
Materials and Reagents
-
This compound (derivatization reagent)
-
Amine standards (e.g., benzylamine, aniline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Dichloromethane
Instrumentation
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
pH meter
Standard Solution Preparation
Prepare stock solutions of individual amine standards at a concentration of 1 mg/mL in methanol. From these stock solutions, prepare working standard solutions for calibration by serial dilution with a mixture of water and methanol (1:1, v/v).[1]
Derivatization Protocol
-
Sample Preparation: To 1.0 mL of the amine standard solution (or sample extract) in a glass vial, add 1.0 mL of a 0.1 M sodium bicarbonate solution to create a basic environment.
-
Reagent Addition: Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Cap the vial tightly and vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Extraction: Add 2.0 mL of dichloromethane to the reaction mixture and vortex for 1 minute to extract the derivatized amines.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)[2]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
Results and Discussion
Method Validation
The developed method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. The following table summarizes typical performance data expected from this method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Derivatization Reaction
The derivatization of a primary amine with this compound proceeds as a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide derivative. The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Visualizations
Caption: Experimental workflow for the derivatization of amines.
Caption: Reaction mechanism for amine derivatization.
Conclusion
The pre-column derivatization of amines with this compound followed by HPLC-UV analysis provides a sensitive, reliable, and robust method for the quantification of a wide range of amine-containing compounds. The protocol is straightforward and utilizes readily available reagents and instrumentation, making it suitable for routine analysis in various research and industrial settings. The enhanced chromatographic properties and strong UV absorbance of the derivatives lead to excellent sensitivity and resolution.
References
Application Notes and Protocols for the Schotten-Baumann Reaction with (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (4-Fluorophenoxy)acetyl chloride in Schotten-Baumann reactions to synthesize corresponding amides and esters. These products are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
The Schotten-Baumann reaction is a versatile and efficient method for acylating amines, alcohols, and phenols using an acyl chloride in the presence of a base.[1][2] The reaction is typically carried out in a two-phase system, where an organic solvent dissolves the acyl chloride and the nucleophile, while an aqueous solution of a base, commonly sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3]
Core Concepts
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the final acylated product. The presence of a base is crucial to neutralize the generated HCl, which would otherwise protonate the nucleophile, rendering it unreactive.[4]
Synthesis of N-Substituted-2-(4-fluorophenoxy)acetamides
The reaction of this compound with primary or secondary amines under Schotten-Baumann conditions provides a straightforward route to N-substituted-2-(4-fluorophenoxy)acetamides. These compounds are valuable scaffolds in the development of new therapeutic agents.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-2-(4-fluorophenoxy)acetamide
This protocol details the synthesis of a representative N-aryl-2-(4-fluorophenoxy)acetamide.
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq.) in 50 mL of dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the amine solution in an ice bath on a magnetic stirrer and commence stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the amine solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield the pure N-(4-methylphenyl)-2-(4-fluorophenoxy)acetamide as a solid.
Data Presentation:
| Parameter | Condition |
| Reactants | |
| This compound | 1.05 eq. |
| p-Toluidine | 1.0 eq. |
| Base | |
| Sodium Hydroxide | 10% aqueous solution (2.0-3.0 eq.) |
| Solvent | |
| Organic Phase | Dichloromethane |
| Aqueous Phase | Water |
| Temperature | |
| Addition | 0-5 °C |
| Reaction | Room Temperature |
| Reaction Time | 2-3 hours post-addition |
| Purification | Recrystallization from ethanol |
| Expected Yield | 85-95% |
Visualization of the Workflow:
Synthesis of Esters of (4-Fluorophenoxy)acetic Acid
The Schotten-Baumann reaction is also highly effective for the synthesis of esters from this compound and various alcohols or phenols. This method is particularly useful for the esterification of phenols, which are generally less reactive than aliphatic alcohols.[5]
Experimental Protocol: Synthesis of 4-chlorophenyl 2-(4-fluorophenoxy)acetate
This protocol provides a method for the synthesis of a representative aryl ester of (4-fluorophenoxy)acetic acid.
Materials:
-
This compound
-
4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide: In a 100 mL Erlenmeyer flask, dissolve 4-chlorophenol (1.0 eq.) in 15 mL of 10% aqueous sodium hydroxide solution with stirring.
-
Addition of Acyl Chloride: To the stirred phenoxide solution, add a solution of this compound (1.05 eq.) in 20 mL of dichloromethane dropwise at room temperature.
-
Reaction: After the addition is complete, stir the mixture vigorously at room temperature for 1-2 hours. The formation of a solid product may be observed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 10% aqueous sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol, followed by water (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from ethanol to afford pure 4-chlorophenyl 2-(4-fluorophenoxy)acetate.
Data Presentation:
| Parameter | Condition |
| Reactants | |
| This compound | 1.05 eq. |
| 4-Chlorophenol | 1.0 eq. |
| Base | |
| Sodium Hydroxide | 10% aqueous solution |
| Solvent | |
| Organic Phase | Dichloromethane |
| Aqueous Phase | Water |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Purification | Recrystallization from ethanol |
| Expected Yield | 80-90% |
Visualization of the Reaction Mechanism:
Safety Precautions:
-
This compound is a reactive and corrosive substance. It should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction with amines can be exothermic; therefore, controlled addition and cooling are necessary.
-
Acyl chlorides react with water, so ensure all glassware is dry before use.
References
Application Notes: (4-Fluorophenoxy)acetyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction
(4-Fluorophenoxy)acetyl chloride is a highly reactive acyl chloride that serves as a critical building block in the synthesis of advanced agrochemicals. Its chemical structure, featuring a fluorinated aromatic ring, makes it an important intermediate for producing a class of herbicides known as aryloxyphenoxypropionates ('FOPs'). These herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, making them invaluable for controlling grassy weeds in broadleaf crops. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers and scientists involved in the development of novel agrochemicals.
Agrochemicals Derived from this compound
This compound and its parent carboxylic acid are precursors to a range of aryloxyphenoxypropionate herbicides. These compounds are characterized by their high efficacy, selectivity, and environmental safety profiles. A prominent example is Clodinafop-propargyl, a post-emergence herbicide used to control annual grass weeds in cereal crops.[1][2] The synthesis of such molecules often involves the esterification or amidation of a core acid structure, which can be prepared using this compound or its derivatives.
Signaling Pathway and Mechanism of Action
Aryloxyphenoxypropionate herbicides synthesized from precursors like this compound function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][3] This enzyme is crucial for the first committed step in fatty acid biosynthesis in the plastids of plant cells.[4]
-
Inhibition of ACCase: The herbicide binds to the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species.[4]
-
Disruption of Fatty Acid Synthesis: This binding event blocks the production of malonyl-CoA, a critical building block for fatty acids.[5]
-
Loss of Membrane Integrity: Without the ability to synthesize new fatty acids, the plant cannot produce the lipids necessary for building and maintaining cell membranes, particularly in areas of active growth like meristems.[3][5]
-
Plant Death: The disruption of cell membrane integrity leads to leakage of cellular contents, cessation of growth, and ultimately, the death of the weed.[5]
Broadleaf plants are generally tolerant to these herbicides because their plastidic ACCase has a different structure that is not susceptible to inhibition.[5]
Detailed Experimental Protocols
While many industrial syntheses start with the corresponding carboxylic acid, this compound is a key reactive intermediate. The following protocols provide a representative synthesis for an agrochemical of the aryloxyphenoxypropionate class, beginning with the formation of the necessary acyl chloride.
Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionyl chloride
This protocol details the conversion of the carboxylic acid precursor to its highly reactive acyl chloride form, a critical step for subsequent esterification or amidation.
Materials:
-
(R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Reaction flask with reflux condenser and gas outlet
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen), suspend (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride (typically 5-10 equivalents) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
The resulting crude 2-[4-(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propionyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.
Protocol 2: Synthesis of Clodinafop-Propargyl from the Acyl Chloride Intermediate
This protocol describes the final esterification step to produce the active herbicide, Clodinafop-propargyl.
Materials:
-
(R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionyl chloride
-
Propargyl alcohol
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane)
-
Acid scavenger/Base (e.g., Pyridine or Triethylamine)
-
Reaction flask with stirrer and dropping funnel
Procedure:
-
Dissolve propargyl alcohol and the base (e.g., pyridine) in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Dissolve the acyl chloride from Protocol 1 in the same anhydrous solvent and add it dropwise to the cooled alcohol solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to continue in the ice bath for an additional 30 minutes.
-
Monitor the reaction by HPLC until completion.
-
Once the reaction is complete, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash it twice with water, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol) to yield Clodinafop-propargyl as a solid.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Clodinafop-propargyl based on related literature. Yields and conditions can vary based on the specific synthetic route and scale.
| Parameter | Value | Reference |
| Intermediate Synthesis Yield | 85.22% | [7] |
| Final Product Yield | ~98.5% (esterification step) | [7] |
| Final Product Purity (HPLC) | >95% | [7] |
| Esterification Reaction Temp. | 70 °C | [7] |
| Esterification Reaction Time | 5 hours | [7] |
| Molar Ratio (Acyl Chloride:Alcohol) | 1 : 1.2 | [7] |
This compound is a cornerstone intermediate for the synthesis of highly effective aryloxyphenoxypropionate herbicides. The protocols and data provided herein offer a comprehensive guide for researchers in the agrochemical field. Understanding the synthesis and the biochemical mechanism of action is crucial for the development of next-generation herbicides with improved efficacy and environmental profiles. The provided workflows and mechanistic diagrams serve as valuable tools for both conceptual understanding and practical laboratory application.
References
- 1. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 2. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]
- 7. Research on Synthesis Process of Clodinafop-propargyl - Master's thesis - Dissertation [dissertationtopic.net]
Troubleshooting & Optimization
improving yield in reactions with (4-Fluorophenoxy)acetyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when using (4-Fluorophenoxy)acetyl chloride.
General Troubleshooting & FAQs
This section addresses overarching issues that can affect any reaction involving this compound.
Q1: My reaction with this compound has a very low or no yield. What are the common causes?
A1: Low or no yield is a frequent issue stemming from the high reactivity of the acyl chloride. The most common culprits are:
-
Hydrolysis: this compound is extremely sensitive to moisture. Any water present in your reaction will hydrolyze it to the unreactive (4-fluorophenoxy)acetic acid.[1]
-
Impure Starting Materials: The purity of the acyl chloride, substrate, and solvents is critical. Impurities can lead to side reactions and inhibit the desired transformation.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can significantly reduce yield. Acylation reactions are often exothermic and may require initial cooling.[2]
-
Degradation: The compound can degrade if not stored properly. It should be kept in a tightly sealed container under an inert atmosphere in a cool, dry place.
Q2: I observe fumes and/or a white precipitate when I open the bottle of this compound. Is it still usable?
A2: The fuming is likely due to the reaction of the acyl chloride with atmospheric moisture, which produces HCl gas. The white precipitate is the corresponding carboxylic acid formed from hydrolysis. While the presence of these indicates some degradation, the remaining acyl chloride may still be usable if purified by fractional distillation under reduced pressure before use. However, for reactions requiring high purity and stoichiometry, using a fresh, unexposed bottle is highly recommended.
Q3: How can I ensure my reaction conditions are sufficiently anhydrous?
A3: To prevent hydrolysis, rigorous anhydrous techniques are essential:
-
Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).[1] Suitable aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture from the air.[1]
Troubleshooting Guide: Friedel-Crafts Acylation
Friedel-Crafts acylation is a key application for this compound, used to form aryl ketones.
Q1: My Friedel-Crafts acylation yield is poor. How can I improve it?
A1: Besides general issues like moisture, low yields in Friedel-Crafts acylations are often linked to the catalyst and substrate.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Use a fresh, anhydrous catalyst and handle it under an inert atmosphere.[3]
-
Insufficient Catalyst: Acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[4] Ensure you are using at least one equivalent of the catalyst.
-
Deactivated Aromatic Ring: The substrate itself may be unsuitable. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and generally do not give good yields in Friedel-Crafts reactions.[3]
-
Temperature Control: The initial reaction can be highly exothermic. It is common practice to add the acyl chloride at 0°C to control the reaction rate before allowing it to warm to room temperature.[5]
Q2: I am getting multiple products in my Friedel-Crafts reaction. What is causing this?
A2: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings. The primary acyl group is deactivating, which usually prevents a second acylation.[3] However, improper temperature control or a highly reactive substrate can lead to side products. Ensure controlled addition of reagents at low temperatures. The use of shape-selective solid acid catalysts like zeolites can significantly improve regioselectivity, often yielding exclusively the para-substituted product.[6]
Data Presentation: Friedel-Crafts Acylation of Anisole
The following table summarizes the effect of different catalysts on the acylation of anisole, a reaction analogous to what would be expected with this compound.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Anisole Conversion (%) | p-isomer Selectivity (%) | Reference |
| Mordenite Zeolite (MOR, SiO₂/Al₂O₃ = 110) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 | [6] |
| Mordenite Zeolite (MOR, SiO₂/Al₂O₃ = 200) | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 | [6] |
| HY-740 Zeolite | Acetyl Chloride | Not specified | Reflux | Not specified | High | High (ortho/para mix) | [1] |
| Anhydrous AlCl₃ | Acetyl Chloride | DCM | 0 to RT | 1-2 | High | Majorly para | [5][7] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is adapted for this compound based on standard procedures with similar acyl chlorides.[5][7]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the reaction flask. Cool the suspension to 0°C in an ice bath.
-
Acylation: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the addition is complete, add a solution of the aromatic substrate (e.g., anisole, 1.05 equivalents) in anhydrous DCM dropwise over 30 minutes at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture in an ice bath and slowly quench the reaction by pouring it into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexanes/ethyl acetate gradient) or recrystallization.
Visualization: Friedel-Crafts Acylation Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Troubleshooting Guide: Amidation
Amidation reactions with this compound are generally high-yielding but require careful control of basicity and temperature.
Q1: My amidation reaction is giving a low yield. What should I check?
A1: The most common issue in amidation with acyl chlorides is the management of the HCl byproduct.
-
Inadequate Base: The reaction produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DBU) is required to scavenge this acid.[2] Using the amine starting material as the base is possible but requires at least two equivalents of the amine, which can be wasteful.
-
Incorrect Base Choice: A bulky, non-nucleophilic base is preferred to avoid its reaction with the acyl chloride.[1] For sluggish reactions, a stronger, non-nucleophilic base like DBU may provide better results than triethylamine (TEA).
-
Temperature: The reaction is often exothermic. Add the acyl chloride solution slowly to a cooled (0°C) solution of the amine and base to prevent side reactions.[2] After the addition, the reaction can typically proceed at room temperature.
Data Presentation: Effect of Base and Solvent on Amidation
The following data is for the reaction of various amines with chloroacetyl chloride, a structurally similar acylating agent, demonstrating the impact of the base and solvent on the isolated yield.
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | DBU | THF | 3 | 95 |
| Aniline | TEA | THF | 10 | 55 |
| Aniline | DABCO | THF | 10 | 65 |
| 4-Methylaniline | DBU | THF | 3 | 92 |
| 4-Chloroaniline | DBU | THF | 4 | 85 |
| 4-Nitroaniline | DBU | THF | 6 | 75 |
Experimental Protocol: General Amidation
This protocol is based on efficient amidation procedures using similar acyl chlorides.[2]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents, or DBU, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude amide can be purified by recrystallization or column chromatography.
Visualization: Troubleshooting Low Amidation Yield
Caption: A logical guide for troubleshooting poor yields in amidation reactions.
Troubleshooting Guide: Esterification
Esterification with this compound is a rapid and effective method for acylating alcohols and phenols.
Q1: My esterification reaction is not going to completion. What can I do to improve the yield?
A1: Esterification with acyl chlorides is typically very efficient. If you are experiencing low yields, consider the following:
-
HCl Scavenging: Similar to amidation, the reaction produces HCl. For acid-sensitive substrates, a non-nucleophilic base like pyridine or triethylamine should be added to neutralize the acid as it forms.[1]
-
Nucleophilicity of the Alcohol: Tertiary alcohols are sterically hindered and react much slower than primary or secondary alcohols. For these hindered alcohols, longer reaction times, gentle heating, or the use of a catalyst may be necessary.
-
Side Reactions: Ensure the alcohol is the only nucleophile present. Protic solvents will compete with the desired alcohol, leading to lower yields. The reaction must be run in a dry, aprotic solvent like DCM or THF.
Experimental Protocol: General Esterification
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM. If the substrate is acid-sensitive, add 1.1 equivalents of pyridine or triethylamine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the alcohol solution with stirring.
-
Reaction: After the addition, allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC. For hindered alcohols, the reaction may require gentle reflux.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with dilute HCl (if a base was used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography.
Visualization: Reactivity Pathway
Caption: Desired vs. undesired reaction pathways for the acyl chloride.
References
Technical Support Center: (4-Fluorophenoxy)acetyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluorophenoxy)acetyl chloride. The information is designed to help users anticipate and address common issues related to side products and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when working with this compound?
The most prevalent side product is (4-Fluorophenoxy)acetic acid, which results from the hydrolysis of the acyl chloride. This compound is highly sensitive to moisture. This hydrolysis can occur due to:
-
Exposure to atmospheric moisture.
-
Use of wet glassware.
-
Presence of water in solvents.
Q2: I've just synthesized this compound. What are the likely impurities in the crude product?
Common impurities in crude this compound after synthesis from (4-Fluorophenoxy)acetic acid and a chlorinating agent like thionyl chloride (SOCl₂) include:
-
Unreacted (4-Fluorophenoxy)acetic acid: This occurs if the reaction does not go to completion.
-
Excess Thionyl Chloride: Often used in excess to ensure complete conversion.
-
Dissolved HCl and SO₂: Gaseous byproducts of the reaction with thionyl chloride.
Q3: I am performing a Friedel-Crafts acylation with this compound and anisole. What side products should I expect?
When acylating anisole, you should expect the formation of constitutional isomers. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of:
-
1-(2-methoxyphenyl)-2-(4-fluorophenoxy)ethan-1-one (ortho-acylated product)
-
1-(4-methoxyphenyl)-2-(4-fluorophenoxy)ethan-1-one (para-acylated product)
The para isomer is typically the major product due to reduced steric hindrance. Friedel-Crafts acylation, unlike alkylation, generally does not lead to poly-acylation because the resulting ketone is less reactive than the starting material.
Q4: Can I use protic solvents like ethanol or methanol in my reaction with this compound?
No, it is not recommended. Protic solvents will react with the highly reactive acyl chloride to form the corresponding ester as a side product (e.g., ethyl (4-fluorophenoxy)acetate in the case of ethanol). It is crucial to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Degradation of this compound | The starting acyl chloride may have hydrolyzed. Use a fresh batch or purify the existing stock by distillation. Always handle under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure the consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature. |
| Reaction with Moisture | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere. |
Issue 2: Presence of Unreacted Starting Material in the Product
| Potential Cause | Recommended Solution |
| Insufficient Chlorinating Agent (during synthesis) | When preparing the acyl chloride, use a molar excess of the chlorinating agent (e.g., a 2:1 molar ratio of SOCl₂ to the carboxylic acid).[1][2] |
| Inefficient Purification | Purify the crude acyl chloride by fractional distillation under reduced pressure to separate it from the less volatile (4-Fluorophenoxy)acetic acid. |
Issue 3: Formation of Multiple Products in Friedel-Crafts Acylation
| Potential Cause | Recommended Solution |
| Formation of Isomers | The formation of ortho and para isomers is inherent to the reaction with substituted aromatic compounds like anisole. To obtain a single isomer, a different synthetic strategy might be required. |
| Sub-optimal Reaction Temperature | Control the reaction temperature carefully. Friedel-Crafts reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can improve selectivity. |
Data Presentation
Table 1: Synthesis Parameters for (4-Methylphenoxy)acetyl chloride[1]
| Parameter | Optimal Value | Impact on Yield & Purity |
| Molar Ratio (SOCl₂:Acid) | 2:1 | Ensures complete conversion of the carboxylic acid. |
| Solvent | Dichloromethane (DCM) or neat | Anhydrous, aprotic solvent prevents hydrolysis. |
| Temperature | Reflux (40-50 °C) | Provides sufficient energy for the reaction to proceed. |
| Reaction Time | 4-6 hours | Balances reaction completion with preventing side reactions.[2] |
Table 2: Parameters for Amidation of (4-Methylphenoxy)acetyl chloride[1]
| Parameter | Optimal Value | Purpose |
| Solvent | Anhydrous DCM, THF, Benzene | Aprotic solvent to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthesis procedure.[3]
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Sodium hydroxide trap
Procedure:
-
In a 100 mL round bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a sodium hydroxide trap, place 6.81 g (0.040 mole) of (4-Fluorophenoxy)acetic acid.
-
Add approximately 40 mL of toluene to the flask.
-
Carefully add 2.96 mL (0.044 mole) of thionyl chloride to the mixture.
-
Stir the reaction mixture and heat to reflux for two hours.
-
After two hours, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude this compound as a brown liquid. The product can be further purified by fractional distillation under vacuum.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
This is a general procedure for Friedel-Crafts acylation.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried round bottom flask with a magnetic stirrer and an addition funnel under an inert atmosphere (nitrogen or argon).
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel to separate the ortho and para isomers.
Visualizations
Caption: Side products in the synthesis of this compound.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Purification of Crude (4-Fluorophenoxy)acetyl Chloride by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude (4-Fluorophenoxy)acetyl chloride via distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The most common impurities include unreacted (4-fluorophenoxy)acetic acid, residual chlorinating agents (such as thionyl chloride or oxalyl chloride), and byproducts from the synthesis, which can include hydrochloric acid and sulfur dioxide if thionyl chloride is used.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: Vacuum distillation is the preferred method because it lowers the boiling point of the compound. This is crucial for preventing thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation. This technique effectively separates the desired product from less volatile impurities like the starting carboxylic acid and more volatile ones like excess chlorinating agents.
Q3: Can I purify this compound using a chemical wash?
A3: Aqueous washing is not recommended for purifying this compound. Like other acyl chlorides, it is highly susceptible to hydrolysis and will react with water, reverting to (4-fluorophenoxy)acetic acid.
Q4: My purified product is a yellow or dark color. What is the cause and how can I fix it?
A4: A yellow or dark color in the purified product typically indicates the presence of colored impurities or degradation products. This can result from overheating during distillation. To remedy this, ensure you are using a high vacuum to keep the distillation temperature as low as possible. If the color persists after careful distillation, you might consider treating the crude product with a small amount of activated carbon before distillation, though you should first verify compatibility.
Q5: How should I properly store purified this compound?
A5: Due to its sensitivity to moisture, the purified product must be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, dry container. Storing it in a cool, dark place is also recommended to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete synthesis reaction.2. Product loss during transfers.3. Thermal decomposition during distillation.4. Hydrolysis of the product due to moisture. | 1. Ensure the initial synthesis reaction has gone to completion.2. Minimize the number of transfers of the crude product.3. Use a high vacuum to lower the distillation temperature and prevent decomposition.4. Ensure all glassware is thoroughly dried and the distillation is performed under an inert atmosphere. |
| Product Decomposes in the Distillation Flask | 1. Distillation temperature is too high.2. Presence of impurities that catalyze decomposition. | 1. Increase the vacuum to further lower the boiling point.2. Ensure the crude product is as clean as possible before attempting distillation. |
| Final Product is Contaminated with Starting Material | 1. Inefficient fractional distillation. | 1. Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.2. Carefully control the heating rate and collection temperature. |
| Bumping or Uncontrolled Boiling During Distillation | 1. Lack of boiling chips or inadequate stirring.2. Applying heat too quickly. | 1. Add fresh boiling chips or use a magnetic stirrer.2. Heat the distillation flask gradually. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | - |
| Molecular Weight | 188.58 g/mol | [1] |
| Boiling Point | 106-110 °C at 9 Torr | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
Note: The boiling point is a critical parameter. For comparison, the structurally similar 4-Chlorophenoxyacetyl chloride has a boiling point of 142 °C at 17 mmHg.
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Vigreux column (optional, for enhanced separation)
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is completely dry to prevent hydrolysis.
-
Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Connect the flask to the distillation head (and optional Vigreux column).
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a coolant source.
-
Attach the collection flask(s).
-
Connect the apparatus to the vacuum pump through a cold trap to protect the pump.
-
-
Distillation:
-
Begin stirring the crude product.
-
Slowly and carefully apply the vacuum. Aim for a stable pressure of approximately 9 Torr.
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Collect any initial low-boiling fractions, which may contain residual solvents or byproducts from the synthesis.
-
Carefully monitor the temperature. The main fraction of this compound should be collected at approximately 106-110 °C at 9 Torr.[1][2]
-
Stop the distillation when the temperature starts to drop or rise significantly after the main fraction has been collected, or when only a small amount of residue remains in the distillation flask.
-
-
Product Handling and Storage:
-
Allow the apparatus to cool completely before slowly and carefully releasing the vacuum, preferably by introducing an inert gas.
-
Transfer the purified product to a clean, dry, and airtight container under an inert atmosphere.
-
Store the container in a cool, dry, and dark place.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting workflow for low yield during purification.
References
removing excess thionyl chloride from (4-Fluorophenoxy)acetyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluorophenoxy)acetyl chloride, with a specific focus on the effective removal of excess thionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?
A1: The two main methods for removing unreacted thionyl chloride are distillation and chemical quenching. The choice depends on the thermal stability of the product, its sensitivity to aqueous conditions, the scale of the reaction, and the desired purity.[1] For this compound, which is sensitive to hydrolysis, distillation is the preferred method.[1]
Q2: When is distillation the recommended method for thionyl chloride removal?
A2: Distillation is the method of choice when the product, like an acyl chloride, is sensitive to water or other protic substances that would lead to hydrolysis.[1] It is also well-suited for larger-scale reactions where the heat generated from quenching can be difficult to manage safely.[1]
Q3: What is azeotropic distillation and how does it apply to removing thionyl chloride?
A3: Azeotropic distillation is a technique used to separate components that have close boiling points by adding a third component that forms a lower-boiling azeotrope with one of the original components. In this case, adding dry toluene to the reaction mixture forms a toluene-thionyl chloride azeotrope that distills at a lower temperature than pure toluene, facilitating the removal of thionyl chloride.[1] This process can be repeated to ensure complete removal.[1]
Q4: What are the major safety concerns when handling thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be conducted in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat.[1] When performing distillation under reduced pressure, a base trap (containing NaOH or KOH solution) is crucial to neutralize acidic vapors and protect the vacuum pump.[1]
Q5: How can I confirm the complete removal of excess thionyl chloride?
A5: A preliminary check is the absence of the sharp, pungent odor of thionyl chloride. For more definitive confirmation, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product Discoloration (Yellow/Orange) | This may indicate product decomposition or the presence of impurities. Thionyl chloride can decompose near its boiling point to form species like disulfur dichloride, which can cause coloration.[1] | Use the mildest possible heating conditions during distillation. Consider purifying the thionyl chloride by distillation before use if it appears discolored. |
| Low Yield of this compound | Incomplete reaction or hydrolysis of the product during workup. | Ensure all glassware is thoroughly dried before the reaction. Use a sufficient excess of thionyl chloride to drive the reaction to completion. Avoid any contact with moisture during the reaction and purification steps. |
| Difficulty in Removing Last Traces of Thionyl Chloride | Thionyl chloride can be persistent, especially if only simple distillation is used. | Perform azeotropic distillation with dry toluene. Adding toluene and distilling it off can be repeated two to three times to ensure complete removal of residual thionyl chloride.[1] |
| Vigorous Bumping During Vacuum Distillation | Rapid heating or sudden application of high vacuum. | Apply vacuum slowly and cautiously to the system.[1] Use a stirring bar or boiling chips to ensure smooth boiling. Heat the reaction mixture gently and gradually. |
| Corrosion of Vacuum Pump | Acidic vapors (HCl and SO₂) from thionyl chloride decomposition are drawn into the pump. | Always use a cold trap and a base trap (e.g., with NaOH or KOH solution) between the distillation apparatus and the vacuum pump to neutralize acidic vapors.[1] |
Data Presentation
Table 1: Physical Properties of Key Reagents
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) | 118.97 | 74.6 | Reacts violently with water.[1] |
| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride.[1] |
| (4-Fluorophenoxy)acetic acid | 170.14 | - | Starting material. |
| This compound | 188.58 | - | Product. |
Table 2: Vapor Pressure of Thionyl Chloride
| Temperature (°C) | Vapor Pressure (kPa) |
| -40 | 0.384 |
| 0 | 4.7 |
| 25 | 15.7 |
Data sourced from Sciencemadness Wiki[2] and Wikipedia[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from (4-Fluorophenoxy)acetic acid using thionyl chloride.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a base trap (e.g., 50% sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a base trap, add 6.81 g (0.040 mole) of (4-Fluorophenoxy)acetic acid and approximately 40 ml of toluene.[4]
-
Slowly add 2.96 ml (0.044 mole) of thionyl chloride to the flask.[4]
-
Heat the reaction mixture to reflux and stir for two hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
The crude product is then ready for the removal of excess thionyl chloride.
Protocol 2: Removal of Excess Thionyl Chloride by Distillation
A. Simple Distillation followed by Azeotropic Distillation with Toluene
-
Initial Distillation: After the synthesis, set up the apparatus for simple distillation. Gently heat the reaction mixture to distill off the bulk of the excess thionyl chloride.[1]
-
Azeotropic Removal: Cool the reaction flask and add a portion of dry toluene.[1] Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[1]
-
Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure the complete removal of thionyl chloride.[1]
-
Final Product: The remaining material in the distillation flask is the crude this compound, which can be further purified by vacuum distillation if necessary.[1]
B. Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is oven-dried.[1] Include a cold trap between the receiving flask and the vacuum pump, and a base trap to protect the pump from acidic vapors.[1]
-
Procedure:
-
Cool the reaction mixture to room temperature.[1]
-
Slowly and cautiously apply vacuum to the system.[1]
-
Gently heat the flask using a heating mantle or oil bath, maintaining the bath temperature below 50°C.[1]
-
Collect the distilled thionyl chloride in the cooled receiving flask.[1]
-
Once the distillation is complete, turn off the heat and allow the system to cool.[1]
-
Carefully release the vacuum, backfilling with an inert gas.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
preventing hydrolysis of (4-Fluorophenoxy)acetyl chloride during reaction
Technical Support Center: (4-Fluorophenoxy)acetyl chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is an acyl chloride derivative. The acetyl chloride functional group is highly electrophilic, making it extremely reactive towards nucleophiles, including water.[1] Contact with even atmospheric moisture can lead to a rapid hydrolysis reaction, converting the acyl chloride into the less reactive (4-fluorophenoxy)acetic acid, which is often an undesired byproduct.[2] This reaction also produces hydrochloric acid (HCl) gas.[2][3]
Q2: How can I visually identify if my this compound has started to hydrolyze?
Upon contact with atmospheric moisture, you might observe fuming from the container.[2] This is the formation of HCl gas.[2] If significant hydrolysis has occurred, you may also see a white solid precipitate, which is the corresponding carboxylic acid byproduct.[2]
Q3: What is the primary consequence of hydrolysis during my reaction?
The primary consequence is a lower yield of your desired product. The hydrolyzed (4-fluorophenoxy)acetic acid will not participate in the intended acylation reaction, and its presence can complicate the purification of your target molecule.[4]
Q4: How should I properly store this compound to ensure its stability?
To maximize its shelf life, store the reagent in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It should be kept in a cool, dry, and dark place.[2] Using a desiccator can provide an additional layer of protection against moisture.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Hydrolysis of Starting Material: The acyl chloride reacted with trace water in the solvent, on the glassware, or from the atmosphere.[2][5] 2. Inactive Nucleophile: The nucleophile (e.g., an amine) may have been protonated by the HCl byproduct generated during the reaction, rendering it unreactive.[6] 3. Poor Reagent Quality: The starting acyl chloride may have degraded during storage.[5] | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.[7] Flame-dry or oven-dry all glassware before use.[8] Run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Use an HCl Scavenger: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction to neutralize HCl as it forms.[1][6] 3. Check Reagent Purity: If possible, analyze the acyl chloride by NMR or IR before use to confirm its integrity. Use freshly opened bottles when possible. |
| Formation of a Major Byproduct Identified as (4-Fluorophenoxy)acetic acid | 1. Incomplete Reaction & Hydrolysis during Workup: Unreacted acyl chloride was hydrolyzed when aqueous solutions were added. 2. Slow Reaction Rate: The desired reaction is slower than the competing hydrolysis reaction. | 1. Optimize Reaction Conditions: Consider increasing the concentration of the nucleophile or adding a catalyst (e.g., DMAP for alcohol acylations) to accelerate the desired reaction.[9] 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to control the exothermic reaction and potentially slow the rate of hydrolysis relative to the main reaction.[4] |
| Difficulty in Product Purification; Presence of a Water-Soluble Salt | 1. Formation of Ammonium Salts: If an amine base (like triethylamine) was used as an HCl scavenger, it will form a hydrochloride salt (e.g., triethylammonium chloride).[6] This salt may be partially soluble in the organic solvent. | 1. Perform an Aqueous Workup: After the reaction is complete, wash the organic layer with water or a mild aqueous base (e.g., saturated NaHCO₃ solution).[6] This will effectively partition the ammonium salt into the aqueous phase for easy removal.[6] A final wash with brine can help remove residual water from the organic layer.[10] |
Data & Reagent Selection
Careful selection of solvents and reagents is critical for success.
Table 1: Properties of Common Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good general-purpose solvent for many acylation reactions.[10] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Can be a good choice, but must be rigorously dried as it is miscible with water. |
| Acetonitrile (MeCN) | 82 | 37.5 | A more polar aprotic solvent. |
| Toluene | 111 | 2.4 | A non-polar option, useful for reactions at higher temperatures. |
Note: Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.
Table 2: Common HCl Scavenger Bases
| Base | pKa of Conjugate Acid | Key Features & Considerations |
| Triethylamine (TEA) | ~10.75 | Common and inexpensive. Can sometimes act as a nucleophile itself, leading to side products.[6] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic, making it a "cleaner" choice for sensitive substrates.[6] More expensive than TEA.[6] |
| Pyridine | ~5.25 | Less basic than tertiary amines. Can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[6] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive and suitable for large-scale reactions, but its low solubility in organic solvents may lead to slower reaction rates.[6] |
Experimental Protocols & Visual Guides
General Protocol for Acylation of an Amine
This protocol outlines a general method for the acylation of a primary or secondary amine, emphasizing the steps to prevent hydrolysis.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) and stirrer bars are thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
In a separate, dry dropping funnel, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C using an ice bath to control the initial exothermic reaction.
-
Add the this compound solution dropwise from the dropping funnel to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor progress by TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding water or a dilute aqueous acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary, typically by column chromatography or recrystallization.
-
Reaction Pathway Diagram
This diagram illustrates the desired acylation pathway versus the undesired hydrolysis side-reaction.
Caption: Desired acylation vs. undesired hydrolysis pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acylation Reactions with (4-Fluorophenoxy)acetyl chloride
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the acylation of aromatic compounds using (4-Fluorophenoxy)acetyl chloride, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Friedel-Crafts acylation using this compound?
A1: There isn't a single optimal temperature, as it depends on the substrate and desired outcome. However, a common and effective strategy is to initiate the reaction at a low temperature, typically between 0°C and 5°C, especially during the addition of the Lewis acid catalyst and this compound.[1] This helps to control the initial exothermic reaction. After the initial addition, the reaction mixture is often allowed to gradually warm to room temperature to proceed to completion.[1][2]
Q2: How does temperature affect the yield and purity of my acylated product?
A2: Temperature is a critical parameter that influences both the rate of reaction and the formation of byproducts.[1]
-
Low Temperatures (e.g., 0-5°C): Generally lead to higher purity and better selectivity for the desired product by minimizing side reactions. However, the reaction rate will be slower, potentially requiring longer reaction times.[1]
-
Room Temperature (e.g., 20-25°C): Often provides a good balance between a reasonable reaction rate and good product purity.[1]
-
Elevated Temperatures (e.g., >40°C): Can significantly increase the reaction rate but may also lead to the formation of undesired isomers, polymerization byproducts, and potential degradation of the starting material or product.[1]
Q3: My reaction is not proceeding to completion at low temperatures. What should I do?
A3: If the reaction is sluggish at low temperatures, a gradual increase in temperature is recommended. After the initial controlled addition of reagents at 0-5°C, allow the mixture to warm to room temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] If the reaction is still incomplete after several hours at room temperature, gentle heating may be necessary to drive it to completion.[1]
Q4: I am observing the formation of multiple products. Can temperature control help?
A4: Yes, controlling the temperature is a key strategy to improve selectivity. Starting the reaction at a lower temperature (below 0°C has been suggested for related compounds) can enhance the selectivity for the desired isomer, often the para-substituted product.[1] High temperatures can lead to the formation of undesired isomers.[1]
Q5: What are the primary safety concerns when working with this compound at different temperatures?
A5: this compound is a reactive and moisture-sensitive compound. Reactions, particularly with nucleophiles like amines and alcohols, can be highly exothermic.[1] Running the reaction at elevated temperatures can increase the vigor of the reaction, potentially leading to a runaway reaction. It is crucial to have efficient cooling and to add reagents slowly, especially at the beginning of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction may be too cold, hindering the rate, or too hot, causing degradation.[1] | Start the reaction at 0-5°C during reagent addition, then allow it to warm to room temperature.[1] Monitor the reaction; if incomplete, consider gentle heating. |
| Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is deactivated by moisture.[1] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and a fresh, high-quality catalyst.[1] | |
| Formation of Multiple Products or Isomers | Reaction Temperature Too High: Higher temperatures can reduce the selectivity of the acylation.[1] | Maintain a low temperature (0-5°C or even lower) during the addition of the catalyst and acyl chloride to improve selectivity for the desired product.[1] |
| Dark, Tarry Material Formation | Excessive Heat: High reaction temperatures can lead to polymerization and decomposition of starting materials or products. | Initiate and run the reaction at a lower temperature. Ensure slow, controlled addition of reagents to manage the exothermic nature of the reaction. |
| Reaction is Too Vigorous or Uncontrolled | Rapid Addition of Reagents at Room Temperature: The acylation reaction is often exothermic. | Cool the reaction mixture to 0°C in an ice bath before and during the slow, dropwise addition of this compound.[1][2] |
Data Presentation
The following table provides representative data on how temperature can influence the outcome of a Friedel-Crafts acylation reaction. While this data is for a closely related compound, (4-Methylphenoxy)acetyl chloride, it serves as a valuable starting point for optimizing reactions with this compound.
| Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Expected Purity (%) | Notes |
| 0 - 5 | 4 - 6 | ~75% | >95% | Slower reaction rate, but higher purity with fewer byproducts.[1] |
| 20 - 25 (Room Temp) | 2 - 4 | ~90% | ~92% | A good balance between reaction rate and purity.[1] |
| 40 - 50 | 1 - 2 | >95% | ~85% | Faster reaction, but with a higher potential for byproduct formation.[1] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol describes a general procedure for the acylation of an activated aromatic substrate (e.g., toluene) and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic Substrate (e.g., Toluene) (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard, oven-dried glassware for organic synthesis
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath.[2]
-
Reagent Addition:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature at 0°C.[2]
-
After the addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[2]
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours, monitoring the progress by TLC.[1][2]
-
Work-up and Isolation:
-
Upon completion, cool the mixture again in an ice bath.[2]
-
Slowly quench the reaction by adding cold water or pouring the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.[2]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
-
Purification:
Visualizations
Caption: Workflow for optimizing temperature in acylation reactions.
References
how to handle moisture sensitive (4-Fluorophenoxy)acetyl chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the moisture-sensitive reagent, (4-Fluorophenoxy)acetyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound is a reactive acyl chloride. Its high reactivity is due to the acetyl chloride functional group, which is highly susceptible to nucleophilic attack by water.[1] When exposed to moisture, it readily hydrolyzes to form (4-Fluorophenoxy)acetic acid and corrosive hydrochloric acid (HCl) gas.[2][3][4] This hydrolysis reaction is often vigorous and is the primary cause of reagent degradation.[5][6]
Q2: How should I properly store this compound?
To ensure its stability, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with atmospheric moisture.[3][8] For added protection, the sealed container can be placed inside a desiccator.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature, appropriate PPE is mandatory.[2] This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[9][10]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[9][8]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if vapors are generated or if working outside of a chemical fume hood.[8] All handling should ideally occur within a chemical fume hood.[8]
Q4: Which solvents are compatible with this compound?
Always use dry, aprotic solvents.[3] Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3] Protic solvents such as water, alcohols, and amines are incompatible as they will react with the acyl chloride.[3][8] Ensure solvents are sourced from a purification system or a freshly opened bottle over molecular sieves to minimize water content.[3]
Q5: What should I do in case of a spill?
In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[10] Absorb the spill with a DRY, non-combustible material such as sand or earth.[10] Never use water or combustible materials to clean up a spill.[5][10] Collect the absorbed material in a tightly closed container for hazardous waste disposal.[11]
Troubleshooting Guide
Issue 1: I observe white fumes and/or a white precipitate when I open the container.
-
Potential Cause: This is a classic sign of hydrolysis. The acyl chloride is reacting with moisture from the air. The "fumes" are hydrochloric acid (HCl) gas, and the white precipitate is likely the hydrolyzed product, (4-Fluorophenoxy)acetic acid.[3][12]
-
Recommended Solution: This indicates that the integrity of the compound may be compromised. To prevent this, handle the reagent under a stream of dry, inert gas (nitrogen or argon) or in a glovebox.[1][3] Minimize the time the container is open. For long-term storage, consider aliquoting the material into smaller, single-use quantities to avoid repeated exposure of the main stock.[1][13]
Issue 2: My reaction is sluggish or has a very low yield.
-
Potential Cause 1: Degraded Reagent: The most common cause is the degradation of the this compound due to hydrolysis into its unreactive carboxylic acid form.[3]
-
Recommended Solution 1: Use a fresh container of the reagent or one that has been properly stored. If degradation is suspected, it is advisable to determine the purity of the acyl chloride before use.[3] Ensure all glassware is flame- or oven-dried immediately before use and that all solvents are anhydrous.[3][14]
-
Potential Cause 2: Incompatible Reagents or Conditions: The reaction mixture may contain competing nucleophiles (e.g., residual water in other reagents) or the reaction temperature may be too low.
-
Recommended Solution 2: Review all reagents for potential incompatibility or moisture content.[3] While many reactions are started at 0°C to control the initial exothermic reaction, they may require warming to room temperature for completion.[14] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.[14]
Issue 3: My reaction yields are inconsistent between batches.
-
Potential Cause: This can be due to variations in the purity of the acyl chloride, the quality of the solvent (water content), or fluctuations in reaction temperature.[3]
-
Recommended Solution: Standardize your procedure. Use solvents from a reliable, dry source.[3] If possible, determine the purity of the this compound before each reaction to ensure accurate stoichiometry. Maintain consistent temperature control throughout the experiment.[3]
Data Presentation
Table 1: Summary of Handling and Storage Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place (e.g., 15-25°C)[15] | To minimize degradation and vapor pressure. |
| Storage Atmosphere | Under inert gas (Nitrogen or Argon)[11] | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, original container[9][7] | To prevent leakage and moisture ingress. |
| Handling Area | Chemical fume hood[8] | To contain corrosive and toxic vapors. |
| Compatible Solvents | Anhydrous DCM, THF, Acetonitrile[3] | Aprotic solvents that do not react with acyl chlorides. |
| Incompatible Materials | Water, Alcohols, Amines, Bases, Oxidizing Agents[7][8] | These substances react vigorously with acyl chlorides. |
| Spill Cleanup | Dry sand, earth, or other non-combustible absorbent[10] | To absorb the chemical without reacting with it. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is clean and operational. Place a dry, inert absorbent material in the hood in case of a small spill.
-
Glassware: Use only flame- or oven-dried glassware and syringes. Allow them to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Before opening the reagent container, establish an inert atmosphere. This can be done by placing the container in a glovebox or by using a Schlenk line with a nitrogen or argon manifold.
-
Dispensing: Briefly remove the cap and quickly withdraw the required amount using a dry syringe or cannula. If weighing a solid, do so in a closed, tared vial under an inert atmosphere.
-
Sealing: Immediately after dispensing, purge the headspace of the reagent bottle with inert gas, and securely reseal the container.[9] Wrap the cap/joint with paraffin film for extra protection.
-
Storage: Return the main container to its designated storage location, preferably within a desiccator.[3]
Protocol 2: Synthesis of N-Aryl (4-Fluorophenoxy)acetamide
This protocol provides a general method for the acylation of a primary or secondary amine, a common application for this compound.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[14]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial exothermic reaction.
-
Acylation: In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Slowly add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[14][16]
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16] Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[14]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 11. wcu.edu [wcu.edu]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. benchchem.com [benchchem.com]
purification of (4-Fluorophenoxy)acetyl chloride from unreacted carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Fluorophenoxy)acetyl chloride, specifically focusing on the removal of the unreacted starting material, (4-Fluorophenoxy)acetic acid. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound from its corresponding carboxylic acid?
A1: Fractional distillation under reduced pressure is the most effective and commonly employed method for separating this compound from the less volatile (4-Fluorophenoxy)acetic acid.[1] The significant difference in their boiling points allows for an efficient separation.
Q2: What are the expected boiling points for this compound and (4-Fluorophenoxy)acetic acid?
Q3: Why is it crucial to perform the distillation under reduced pressure?
A3: Performing the distillation under reduced pressure lowers the boiling points of the compounds.[3] This is critical for preventing thermal decomposition of the this compound at high temperatures. It also enhances the separation efficiency between the acid chloride and the much less volatile carboxylic acid.
Q4: What are the primary impurities I should be concerned about besides the unreacted carboxylic acid?
A4: Besides the starting material, other potential impurities include residual thionyl chloride (if used in the synthesis), and byproducts from side reactions. Thionyl chloride is quite volatile and will typically be removed in the initial fraction during distillation.
Q5: How can I confirm the purity of the final product?
A5: The purity of the purified this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. GC-MS can separate and identify volatile impurities, while FTIR can confirm the presence of the acid chloride functional group (C=O stretch around 1785-1815 cm⁻¹) and the absence of the broad O-H stretch characteristic of the carboxylic acid (around 2500-3300 cm⁻¹).
Data Presentation
The following table summarizes the key physical properties of the compounds involved in the purification process, which are critical for planning the fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆ClFO₂ | 188.58 | Not available | Estimated to be significantly lower than the carboxylic acid, especially under vacuum. A similar compound, 2-(4-Fluorophenyl)acetyl chloride, boils at 102-104 °C / 12 Torr.[2] |
| (4-Fluorophenoxy)acetic acid | C₈H₇FO₃ | 170.14 | 104-104.5 | 295.2 @ 760 mmHg |
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Product Contaminated with Carboxylic Acid | - Inefficient distillation column. - Vacuum is not low enough. - Heating rate is too high ("bumping"). | - Use a fractionating column with a higher number of theoretical plates. - Ensure the vacuum system is leak-free and can achieve a stable, low pressure. - Heat the distillation flask slowly and evenly. Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Low Yield of Purified Product | - Thermal decomposition of the acid chloride. - Incomplete initial reaction (synthesis). - Loss of product during transfer. | - Distill at the lowest possible temperature by using a high vacuum. - Ensure the synthesis reaction has gone to completion before attempting purification. - Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. |
| Product is Discolored | - The starting material was impure. - Decomposition during distillation. | - Ensure the (4-Fluorophenoxy)acetic acid is of high purity before starting the synthesis. - As mentioned, distill under a high vacuum to keep the temperature low and minimize decomposition. |
| Pressure Fluctuations During Distillation | - Leaks in the distillation apparatus. - Inconsistent heating. - Outgassing of the crude material. | - Check all joints and connections for leaks. Use high-vacuum grease where appropriate. - Use a heating mantle with a temperature controller for stable heating. - Degas the crude material by stirring under vacuum at a low temperature before increasing the heat for distillation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from (4-Fluorophenoxy)acetic acid using thionyl chloride.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (containing aqueous NaOH)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a fume hood, add (4-Fluorophenoxy)acetic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene or DCM to the flask.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature.
-
Attach the reflux condenser and the gas trap.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The remaining crude product is this compound.
Purification by Fractional Vacuum Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is completely dry.
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum, aiming for a pressure of around 10-15 Torr.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the initial fraction, which will likely contain any residual volatile impurities.
-
Carefully monitor the temperature at the head of the fractionating column. Collect the main fraction of this compound at its expected boiling point under the applied pressure (estimated around 100-110 °C at 12 Torr based on a similar compound).
-
Stop the distillation when the temperature begins to drop or when only a small amount of dark, viscous residue (containing the carboxylic acid) remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum, preferably under an inert atmosphere.
Visualizations
Caption: A flowchart illustrating the purification and analysis of this compound.
References
Technical Support Center: Managing HCl Byproduct in (4-Fluorophenoxy)acetyl chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the hydrochloric acid (HCl) byproduct generated during reactions involving (4-Fluorophenoxy)acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and what byproducts should I expect?
The most common laboratory method for synthesizing this compound is the reaction of (4-Fluorophenoxy)acetic acid with a chlorinating agent. The primary byproduct of concern is hydrochloric acid (HCl).
Common synthesis methods include:
-
Using Thionyl Chloride (SOCl₂): This is a widely used laboratory method where (4-Fluorophenoxy)acetic acid is reacted with thionyl chloride, often with gentle heating. The main byproducts are gaseous HCl and sulfur dioxide (SO₂).[1]
-
Using Phosphorus Trichloride (PCl₃): This method is often employed for larger-scale production. The reaction of (4-Fluorophenoxy)acetic acid with PCl₃ yields this compound and phosphorous acid (H₃PO₃) as a byproduct.[1]
-
Using Oxalyl Chloride ((COCl)₂): This reagent is also used to convert carboxylic acids to acyl chlorides. The byproducts are HCl, carbon dioxide (CO₂), and carbon monoxide (CO).
Q2: Why is it necessary to remove the HCl byproduct in reactions with this compound?
When this compound reacts with nucleophiles such as amines or alcohols, one equivalent of HCl is generated as a byproduct.[2] It is crucial to neutralize or remove this HCl for several reasons:
-
Nucleophile Deactivation: HCl is a strong acid and can protonate the nucleophile (e.g., an amine), rendering it unreactive towards the acyl chloride.[3] This can lead to incomplete reactions and low yields.
-
Product Degradation: The acidic environment created by HCl can cause the degradation of acid-sensitive functional groups on the starting materials or the desired product.
-
Catalyzing Side Reactions: The presence of a strong acid like HCl can catalyze unwanted side reactions, leading to a complex mixture of products and complicating purification.
Q3: What are the primary methods for neutralizing or removing the HCl byproduct?
Several strategies can be employed to manage the HCl byproduct:
-
Use of a Base (Acid Scavenger): Incorporating a non-nucleophilic base into the reaction mixture is a common approach to neutralize the HCl as it is formed.[1][2]
-
Aqueous Workup: After the reaction is complete, quenching the reaction with water and performing washes with a dilute aqueous base can effectively remove any remaining HCl and water-soluble salts.[1]
-
Inert Gas Purge: Bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can help carry away the gaseous HCl as it is formed.[1]
-
Distillation: If the desired product is thermally stable, fractional distillation under reduced pressure can be used to purify the product from less volatile impurities and remove any residual HCl.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of the desired product | Incomplete reaction due to nucleophile protonation by HCl. | Add at least one equivalent of a non-nucleophilic base (acid scavenger) like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize HCl as it forms.[5] |
| Hydrolysis of this compound. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Formation of unexpected byproducts | Acid-catalyzed side reactions or degradation of starting materials/product. | Use a sterically hindered, non-nucleophilic base like DIPEA to maintain a neutral or slightly basic environment.[5] Consider running the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. |
| Difficulty in product purification; presence of a salt | The hydrochloride salt of the amine base (e.g., triethylammonium chloride) is co-precipitating with the product. | Perform an aqueous workup. Wash the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution) to remove the water-soluble ammonium salt. A subsequent wash with brine can help remove residual water.[5] |
| The reaction mixture is fuming | Reaction of the acyl chloride with atmospheric moisture, producing HCl gas. | Handle this compound under an inert atmosphere and use anhydrous solvents to prevent hydrolysis.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-Fluorophenoxy)acetic acid. The flask should be under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the flask. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically around 40–50°C) and maintain for 2–4 hours.[5] Monitor the reaction progress by taking small aliquots and carefully quenching them with methanol to form the methyl ester, which can be analyzed by TLC or GC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Be sure to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive vapors.[1]
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[4]
Protocol 2: Amidation of an Amine with this compound using an Acid Scavenger
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl to remove excess TEA), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[5][7]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[2]
Quantitative Data Summary
| Parameter | Value/Range | Purpose | Reference |
| Thionyl Chloride (for synthesis) | 2-3 equivalents | To ensure complete conversion of the carboxylic acid. | [5] |
| Reaction Temperature (Synthesis) | 40-50 °C | To promote the reaction without significant decomposition. | [5] |
| Acid Scavenger (e.g., TEA) | 1.1-1.2 equivalents | To neutralize the HCl byproduct formed during the reaction. | [2] |
| Reaction Temperature (Amidation) | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. | [2] |
Visualizations
Caption: Formation of HCl byproduct in an amidation reaction.
Caption: Workflow for troubleshooting low product yield.
Caption: Decision tree for selecting an HCl removal method.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of (4-Fluorophenoxy)acetyl chloride
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of reactive intermediates is paramount. (4-Fluorophenoxy)acetyl chloride is a key building block, and its purity and structure are critically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against its close structural analogs, offering a clear benchmark for spectral interpretation.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the methylene protons and the protons on the fluorinated aromatic ring. To provide a comprehensive comparison, this guide includes experimental data for similar acyl chlorides and predicted data for the title compound and its analogs, generated using advanced computational algorithms. The data presented below was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Protons | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | -CH₂- | 4.85 | Singlet (s) | N/A |
| Ar-H (ortho to -O) | 6.95 | Triplet (t) | 8.8 | |
| Ar-H (meta to -O) | 7.05 | Triplet (t) | 8.8 | |
| Phenoxyacetyl chloride | -CH₂- | 4.83 | Singlet (s) | N/A |
| Ar-H (ortho) | 7.02 | Doublet (d) | 7.6 | |
| Ar-H (meta) | 7.32 | Triplet (t) | 7.6 | |
| Ar-H (para) | 7.12 | Triplet (t) | 7.6 | |
| 4-Fluorophenylacetyl chloride | -CH₂- | 4.15 | Singlet (s) | N/A |
| Ar-H (ortho to -CH₂) | 7.25 | Triplet (t) | 8.6 | |
| Ar-H (meta to -CH₂) | 7.08 | Triplet (t) | 8.6 | |
| Acetyl chloride | -CH₃ | 2.66[1] | Singlet (s) | N/A |
Note: Chemical shifts for this compound, Phenoxyacetyl chloride, and 4-Fluorophenylacetyl chloride are predicted values. The chemical shift for Acetyl chloride is experimental data.
Interpretation of Spectral Data
The methylene protons (-CH₂-) adjacent to the carbonyl group in this compound are expected to appear as a singlet at approximately 4.85 ppm. This downfield shift is attributed to the strong electron-withdrawing effect of the adjacent carbonyl chloride and the phenoxy group.
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the oxygen atom are expected to resonate around 6.95 ppm, while the protons meta to the oxygen (and ortho to the fluorine) are predicted to be at approximately 7.05 ppm. Both signals are expected to appear as triplets due to coupling with the adjacent aromatic protons and the fluorine atom.
Structural and Spectral Relationships
The following diagram illustrates the structure of this compound and the correlation to its predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy of Acyl Chlorides
Acyl chlorides are moisture-sensitive compounds, and special care must be taken during sample preparation and NMR acquisition to prevent hydrolysis.
1. Sample Preparation:
-
All glassware, including the NMR tube and cap, must be thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Use a high-quality deuterated solvent (e.g., CDCl₃, 99.8% D) from a fresh, sealed ampule or a bottle stored under an inert atmosphere. It is recommended to dry the solvent over activated molecular sieves (3Å or 4Å) prior to use.
-
All sample manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon gas).
-
Prepare the sample by dissolving approximately 5-10 mg of the acyl chloride in 0.5-0.7 mL of the deuterated solvent directly in the NMR tube.
-
Cap the NMR tube securely with a cap that provides a good seal, such as a J. Young valve NMR tube or a standard cap wrapped with Parafilm®.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable.
-
Temperature: Spectra are typically acquired at room temperature (around 298 K).
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]
By following this guide, researchers can confidently identify and characterize this compound and distinguish it from related impurities or alternative reagents, ensuring the quality and success of their synthetic endeavors.
References
A Comparative Guide to (4-Fluorophenoxy)acetyl Chloride and Alternatives for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-Fluorophenoxy)acetyl chloride and other common acylating agents, with a focus on their carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data. Understanding the distinct spectroscopic characteristics of these reagents is crucial for reaction monitoring, structural elucidation, and quality control in synthetic chemistry.
13C NMR Data Comparison
The following table summarizes the experimental and estimated 13C NMR chemical shifts for this compound and a selection of alternative acylating agents. These values are indicative and can vary slightly based on the solvent and concentration.
| Compound | Carbonyl (C=O) (ppm) | Other Key Signals (ppm) |
| This compound | ~168-172 (estimated) | C-F: ~158-162 (d, ¹JCF), C-O: ~153-156, Aromatic CH: ~116-122, -CH₂-: ~65-70 |
| Acetyl chloride | ~170 | -CH₃: ~33 |
| Chloroacetyl chloride | ~171 | -CH₂Cl: ~45 |
| Phenoxyacetyl chloride | ~169 | C-O: ~157, Aromatic C (ipso): ~157, Aromatic CH: ~122-130, -CH₂-: ~67 |
| Benzoyl chloride | ~168 | Aromatic C (ipso): ~134, Aromatic CH: ~128-135 |
Note: The 13C NMR data for this compound is estimated based on the analysis of structurally similar compounds. The signal for the carbon attached to fluorine will appear as a doublet due to C-F coupling.
Performance Comparison
Acyl chlorides are highly reactive reagents used to introduce an acyl group into a molecule, typically through reaction with alcohols, amines, or arenes.[1] The choice of acylating agent can significantly impact reaction kinetics, selectivity, and yield.
This compound offers a unique combination of a reactive acetyl chloride moiety and a fluorinated phenoxy group. The fluorine atom can be a valuable label for 19F NMR analysis and can influence the electronic properties and biological activity of the final product.
Compared to simpler alternatives like acetyl chloride and chloroacetyl chloride, this compound introduces a more complex functional group. Phenoxyacetyl chloride is a closer structural analog, lacking only the fluorine substituent. Benzoyl chloride is an alternative for introducing an aromatic acyl group.
Experimental Protocols
Protocol for Acquiring Quantitative 13C NMR Spectra
This protocol is designed to acquire a quantitative 13C NMR spectrum, ensuring that the signal intensity is directly proportional to the number of carbon nuclei.
-
Sample Preparation: Accurately weigh and dissolve 20-50 mg of the acyl chloride in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer.
-
Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Set the pulse angle to 90° to maximize the signal for each scan.
-
-
Acquisition Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the carbon atoms in the molecule. For acyl chlorides, a delay of 30-60 seconds is recommended.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening of 0.3 Hz.
-
Fourier transform the free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals of interest.
-
General Protocol for Acylation of an Alcohol
This protocol outlines a general procedure for the acylation of a primary or secondary alcohol using an acyl chloride. Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or distillation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the selection and application of an acylating agent in a research and development setting.
Caption: Workflow for Acylating Agent Selection and Reaction Analysis.
References
A Comparative Analysis of the Infrared Spectra of (4-Fluorophenoxy)acetyl Chloride and Related Acylating Agents
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of acylating agents is paramount. Infrared (IR) spectroscopy provides a rapid and effective method for the structural elucidation and purity assessment of these critical reagents. This guide presents a comparative analysis of the IR spectrum of (4-Fluorophenoxy)acetyl chloride, juxtaposed with the spectra of two common alternatives: phenoxyacetyl chloride and acetyl chloride. The comparison highlights the influence of the aromatic ether and the fluorine substituent on the key vibrational frequencies.
Comparison of Key Infrared Absorption Frequencies
The infrared spectra of acyl chlorides are characterized by a number of distinct absorption bands that correspond to the vibrational modes of their functional groups. The table below summarizes the key experimental IR absorption frequencies for this compound and its analogues.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) (Predicted) | Phenoxyacetyl Chloride (cm⁻¹)[1][2][3] | Acetyl Chloride (cm⁻¹)[4][5] |
| Acyl Chloride | C=O Stretch | ~1805 | ~1795 | ~1806 |
| Aryl Ether | Asymmetric C-O-C Stretch | ~1240 | ~1230 | N/A |
| Symmetric C-O-C Stretch | ~1090 | ~1075 | N/A | |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | ~1595, ~1490 | N/A |
| para-Substituted C-H Bend | ~830 | N/A | N/A | |
| Aryl-F | C-F Stretch | ~1220 | N/A | N/A |
| Alkyl | C-H Stretch | N/A | N/A | ~2940 |
Note: Experimental spectral data for this compound was not publicly available. The predicted values are based on the analysis of characteristic group frequencies.
The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high wavenumber. For acetyl chloride, this strong absorption is observed around 1806 cm⁻¹.[4][5] The introduction of a phenoxy group, as in phenoxyacetyl chloride, results in a slight decrease of the C=O stretching frequency to approximately 1795 cm⁻¹, which can be attributed to the electronic effects of the ether oxygen. In the case of this compound, the strong electron-withdrawing nature of the fluorine atom in the para position is expected to slightly increase the C=O bond order, shifting the stretching frequency to a higher wavenumber, predicted to be around 1805 cm⁻¹.
The presence of the aryl ether linkage in both this compound and phenoxyacetyl chloride gives rise to two characteristic C-O-C stretching bands. The asymmetric stretch typically appears as a strong band around 1230-1240 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1075-1090 cm⁻¹.[1][2][3]
The aromatic ring in the phenoxy derivatives is evidenced by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the para-substitution pattern on the benzene ring of this compound is expected to produce a characteristic C-H out-of-plane bending vibration in the region of 830 cm⁻¹. The C-F stretching vibration for the aryl fluoride is anticipated to be observed around 1220 cm⁻¹.
Experimental Protocol for Infrared Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid acyl chloride sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound (or other liquid acyl chloride)
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol)
-
Lint-free wipes
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: In a fume hood, carefully place a small drop of the liquid acyl chloride sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: After acquisition, the spectrum may be processed to correct for baseline variations and to identify peak frequencies.
-
Cleaning: Thoroughly clean the ATR crystal immediately after use. Wipe away the sample with a lint-free tissue and then clean the crystal with a solvent-moistened wipe. Allow the crystal to dry completely.
Logical Workflow for IR Spectrum Analysis
The process of analyzing and comparing IR spectra for compound identification and characterization follows a logical workflow. This can be visualized as a flowchart, guiding the researcher from data acquisition to structural confirmation.
Figure 1. A flowchart illustrating the systematic workflow for the acquisition, analysis, and comparison of IR spectra for acyl chlorides.
This comprehensive approach, combining experimental data with a systematic analytical workflow, enables researchers to confidently identify and characterize acylating agents like this compound and to understand the subtle yet significant electronic effects that substituents impart on their spectroscopic properties.
References
- 1. 405-78-7 Cas No. | (4-Fluoro-phenoxy)-acetyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. Phenoxyacetyl chloride(701-99-5) IR Spectrum [m.chemicalbook.com]
- 3. Acetyl chloride, phenoxy- [webbook.nist.gov]
- 4. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetyl chloride [webbook.nist.gov]
Mass Spectrometry of (4-Fluorophenoxy)acetyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of (4-Fluorophenoxy)acetyl chloride alongside related acyl chlorides. Understanding the fragmentation patterns of these molecules is crucial for their unambiguous identification in complex reaction mixtures and for the structural elucidation of their derivatives, which are pivotal intermediates in pharmaceutical synthesis. This document presents a summary of key mass spectral data, a detailed experimental protocol for acquiring such data, and a proposed fragmentation pathway for this compound.
Comparative Analysis of Acyl Chloride Fragmentation
The electron ionization mass spectra of this compound and its analogs are characterized by several key fragmentation pathways. The following table summarizes the major observed and predicted fragment ions and their relative abundances.
| Compound | Molecular Ion (M+) [m/z] | [M-Cl]+ [m/z] | [M-COCl]+ [m/z] | Base Peak [m/z] | Other Key Fragments [m/z] |
| This compound | 188/190 (Predicted) | 153 (Predicted) | 123 (Predicted) | 109 (Predicted) | 77, 51 |
| Phenoxyacetyl chloride[1] | 170/172 | 135 | 107 | 107 | 77, 51 |
| (4-Chlorophenoxy)acetyl chloride | 204/206/208 (Predicted) | 169/171 (Predicted) | 141/143 (Predicted) | 141/143 (Predicted) | 111, 75 |
| 4-Chlorophenylacetyl chloride[2] | 188/190/192 | 153/155 | 125/127 | 125 | 89 |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to proceed through several key steps, initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation is driven by the lability of the acyl chloride group and the stability of the resulting fragments.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound and similar reactive acyl chlorides using GC-MS. Due to the reactive nature of acyl chlorides, anhydrous conditions and derivatization are often employed to ensure sample integrity and obtain reproducible results.[3][4][5][6]
1. Sample Preparation (Derivatization with an alcohol, e.g., Methanol):
-
In a dry vial, dissolve approximately 1-2 mg of the acyl chloride in 1 mL of anhydrous dichloromethane.
-
Add a 1.2 molar equivalent of anhydrous methanol to the solution.
-
Add a 1.2 molar equivalent of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting methyl ester is more stable for GC-MS analysis.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) with dichloromethane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the concentrated sample.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analytes.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum of the identified peak.
-
Analyze the fragmentation pattern to confirm the structure of the original acyl chloride. The mass of the derivatized product will be higher than the original acyl chloride by the mass of the alcohol fragment minus the mass of HCl.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its analogs. The provided data and protocols can be adapted by researchers for the specific needs of their analytical challenges in drug discovery and development.
References
- 1. Acetyl chloride, phenoxy- [webbook.nist.gov]
- 2. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 5. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Reactivity of (4-Fluorophenoxy)acetyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as potent acylating agents in organic synthesis. Their high reactivity stems from the significant electrophilicity of the carbonyl carbon, which is influenced by two main factors:
-
Inductive Effects: The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Resonance Effects: The structure of the R-group attached to the carbonyl can either donate or withdraw electron density via resonance, modulating the carbonyl carbon's electrophilicity.
-
Leaving Group Stability: The chloride ion is an excellent leaving group, facilitating the completion of the nucleophilic acyl substitution reaction.
The general mechanism for these reactions is a two-step nucleophilic addition-elimination process.
Structural and Electronic Comparison
The primary difference between (4-Fluorophenoxy)acetyl chloride and benzoyl chloride lies in the substituent attached to the acyl group. These differences fundamentally alter the electronic environment of the carbonyl carbon and, consequently, its reactivity.
-
Benzoyl Chloride: The carbonyl group is directly attached to a benzene ring. The phenyl group acts as a resonance-donating group, delocalizing electron density into the carbonyl system. This donation reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to simple aliphatic acyl chlorides.[1]
-
This compound: The carbonyl group is separated from the aromatic ring by a methylene (-CH2-) spacer and an ether oxygen. This structure has several critical implications:
-
Insulation from Resonance Donation: The methylene spacer prevents direct resonance donation from the phenoxy oxygen to the carbonyl carbon.
-
Strong Inductive Withdrawal: The phenoxy group is inductively electron-withdrawing. This effect is significantly enhanced by the para-fluorine atom, which is highly electronegative. The combined inductive effect of the 4-fluorophenoxy moiety is transmitted through the methylene group to the carbonyl carbon, increasing its electrophilicity.
-
Based on these electronic principles, This compound is predicted to be significantly more reactive than benzoyl chloride . The reduced electrophilicity of benzoyl chloride's carbonyl carbon due to resonance stabilization contrasts sharply with the enhanced electrophilicity of this compound's carbonyl due to a strong inductive effect that is not opposed by resonance.
dot
Caption: Electronic effects influencing the reactivity of the two acyl chlorides.
Data Presentation
While a direct kinetic comparison is unavailable, the following table summarizes the key structural differences and provides quantitative data from related compounds to contextualize the predicted reactivity. Hammett constants (σp) are used to quantify the electron-donating or withdrawing nature of para-substituents on a benzene ring. A positive σp value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[2]
| Feature | This compound | Benzoyl Chloride | Acetyl Chloride (Reference) |
| Structure | ![]() |

Key Structural Feature -CH₂- spacer isolates C=O from phenoxy resonance.C=O is directly conjugated with the phenyl ring.Simple methyl group.Primary Electronic Effect Strong inductive withdrawal from the 4-fluorophenoxy group.Resonance donation from the phenyl ring.Weak inductive donation from CH₃.Hammett Constant (σp) Not available for -OCH₂COCl. Effect is dominated by the inductive pull of the -OC₆H₄F group. σp for -OPh is -0.32; σp for -F is +0.06. The combined effect through the ether linkage is strongly withdrawing.Not applicable directly. The phenyl group itself is the substituent on the -COCl moiety.Not applicable.Predicted Reactivity High . The carbonyl carbon is highly electrophilic.Low . The carbonyl carbon is stabilized by resonance.Very High .Supporting Data N/ASolvolysis is over 20 times slower than acetyl chloride.[3]Reference for high reactivity.[3]
Experimental Protocols
To quantitatively determine the reactivity of acyl chlorides, kinetic studies of their solvolysis (reaction with a solvent) are commonly performed. The rate of reaction can be monitored by measuring the production of hydrochloric acid over time.
Experiment: Determination of Hydrolysis Rate by Titration
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous solvent mixture.
Materials:
-
Acyl chloride (e.g., Benzoyl chloride)
-
Solvent (e.g., 90:10 Acetone:Water v/v)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
pH indicator (e.g., Bromothymol blue)
-
Thermostatic water bath (set to 25.0 °C)
-
Magnetic stirrer and stir bar
-
Burette, pipette, stopwatch, and conical flask
Procedure:
-
Solvent Preparation: Prepare the desired aqueous solvent mixture and allow it to reach thermal equilibrium in the thermostatic water bath.
-
Reaction Setup: Pipette a precise volume (e.g., 50.0 mL) of the equilibrated solvent into a conical flask. Add a magnetic stir bar and a few drops of bromothymol blue indicator.
-
Initiation: Rapidly inject a small, known amount of the acyl chloride (e.g., 50 µL) into the stirring solvent and simultaneously start the stopwatch. This is time t=0. The solution will turn from blue/green to yellow as HCl is produced.
-
Titration: Immediately begin titrating the reacting solution with the standardized NaOH solution from a burette. The goal is to maintain the indicator at its endpoint color (green).
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 60 seconds) until the reaction is complete (i.e., no further NaOH is required to maintain the endpoint color).
-
Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of remaining acyl chloride (calculated from the volume of NaOH used) versus time. For a first-order reaction, this plot will yield a straight line with a slope equal to -k.
dot
Caption: Workflow for a kinetic study of acyl chloride hydrolysis.
Conclusion
References
A Comparative Guide to Acylation Reactions: (4-Fluorophenoxy)acetyl chloride and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the (4-fluorophenoxy)acetyl moiety, the choice of acylating agent is a critical decision that influences reaction efficiency, substrate compatibility, and overall workflow. While (4-Fluorophenoxy)acetyl chloride is a potent and highly reactive option, its handling and stability can present challenges. This guide provides an objective comparison between using this compound and its primary alternative: the direct use of (4-Fluorophenoxy)acetic acid in conjunction with a coupling agent.
Performance Comparison: Acyl Chloride vs. Carboxylic Acid with Coupling Agent
The fundamental difference between these two approaches lies in the activation of the carboxylic acid. This compound is a pre-activated, highly electrophilic species, leading to rapid reactions. In contrast, using (4-Fluorophenoxy)acetic acid requires in situ activation by a coupling agent to facilitate the acylation. This distinction leads to notable differences in reactivity, handling, and byproducts.
Acyl chlorides are generally more reactive than carboxylic acids activated with coupling agents.[1][2] This high reactivity can be advantageous for reactions with less nucleophilic substrates but may also lead to lower selectivity with multifunctional molecules.[1] The use of carboxylic acids with coupling agents offers a milder and often more controlled reaction, which can be beneficial for sensitive substrates.[3][4]
The following table summarizes a representative comparison of the two methods for the synthesis of N-substituted amides. It is important to note that the data presented is compiled from different literature sources for structurally similar, but not identical, products. Therefore, this should be considered an illustrative comparison rather than a direct head-to-head study.
| Parameter | This compound | (4-Fluorophenoxy)acetic acid + Coupling Agent |
| Reaction Type | Nucleophilic Acyl Substitution | In situ Amide Coupling |
| Typical Substrates | Alcohols, Phenols, Primary & Secondary Amines | Primary & Secondary Amines, Alcohols |
| Key Reagents | This compound, Base (e.g., Triethylamine) | (4-Fluorophenoxy)acetic acid, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) |
| Reaction Conditions | Typically 0 °C to room temperature | Room temperature to slightly elevated temperatures |
| Reaction Time | Generally shorter (e.g., 1-5 hours) | Can be longer (e.g., 12-48 hours) |
| Representative Yield | ~83% (for a similar dichlorophenoxyacetamide synthesis)[5] | 31-57% (for various fluoronitrophenoxy acetamides)[6] |
| Key Advantages | High reactivity, often leading to high yields and short reaction times. | Milder reaction conditions, avoids handling of moisture-sensitive acyl chlorides, broader range of coupling agents available for optimization.[3][7] |
| Key Disadvantages | Moisture sensitive, corrosive HCl byproduct requires a scavenger base, can be less selective.[1][2] | Requires stoichiometric amounts of coupling agents, which can be costly and generate byproducts that require removal.[4][8] |
Experimental Protocols
Protocol 1: Synthesis of N-allyl-2-(2,4-dichlorophenoxy)acetamide via Acyl Chloride
This protocol is adapted from the synthesis of a structurally similar phenoxy acetamide and serves as a representative procedure for using an acyl chloride.[5]
Step 1: Formation of the Acyl Chloride
-
Dissolve 2-(2,4-dichlorophenoxy)acetic acid (0.10 mol) in 30 mL of CH₂Cl₂ in a 250 mL round-bottom flask.
-
Slowly add thionyl chloride (0.12 mol) over 30 minutes.
-
Reflux the reaction mixture at 55 °C for 4 hours.
-
After cooling to room temperature, the solvent and excess thionyl chloride are removed by distillation to yield 2-(2,4-dichlorophenoxy)acetyl chloride.
Step 2: Amide Formation
-
Dissolve the crude 2-(2,4-dichlorophenoxy)acetyl chloride in 15 mL of CH₂Cl₂ in a 50 mL round-bottom flask and cool in an ice bath.
-
In a separate flask, dissolve allylamine (0.11 mol) and triethylamine (0.15 mol) in 10 mL of CH₂Cl₂.
-
Slowly add the amine solution to the stirred acyl chloride solution over 5 hours in the ice bath.
-
Wash the reaction mixture successively with deionized water, dilute hydrochloric acid, and saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Reported Yield for N-allyl-2-(2,4-dichlorophenoxy)acetamide: 83.4%[5]
Protocol 2: Synthesis of N-(substituted-phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide via Carboxylic Acid and Coupling Agent
This protocol is a general representation of amide synthesis using a phenoxyacetic acid and a coupling agent, as described in the synthesis of various antitubercular agents.[6] The specific coupling agent used in the original source is not detailed, so a standard EDC/HOBt procedure is presented here as a common alternative.[3]
-
To a solution of the carboxylic acid (e.g., 2-(3-fluoro-4-nitrophenoxy)acetic acid) (1 equiv.) in an appropriate solvent (e.g., CH₃CN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equiv.), 1-hydroxybenzotriazole (HOBt) (catalytic amount, 0.1 equiv.), and N,N-diisopropylethylamine (DIPEA) (5 equiv.).
-
Add the desired amine (e.g., a substituted aniline) (1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for an appropriate time (typically 12-48 hours), monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography.
Reported Yields for various N-(substituted-phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamides: 31.1% to 56.8%[6]
Visualization of Acylation Workflows
The choice between using an acyl chloride or a carboxylic acid with a coupling agent can be visualized as two distinct synthetic pathways.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. tutorchase.com [tutorchase.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to HPLC Methods for Purity Analysis of (4-Fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive chemical intermediates like (4-Fluorophenoxy)acetyl chloride is critical in drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Due to its high reactivity, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents significant challenges. This guide provides a comparative overview of HPLC-based methods for the purity analysis of this compound, focusing on a robust derivatization method and comparing it with a direct injection approach and an alternative gas chromatography (GC) method.
Challenges in the Analysis of Acyl Chlorides
Acyl chlorides are highly reactive compounds susceptible to hydrolysis, making their direct analysis problematic.[1][2][3] The primary degradation product is the corresponding carboxylic acid, in this case, (4-Fluorophenoxy)acetic acid. An effective analytical method must be able to separate the parent compound from its potential impurities and degradants.
Comparison of Analytical Methods
This guide compares three distinct approaches for the purity analysis of this compound:
-
Method A: Pre-column Derivatization HPLC-UV. This is the recommended approach, offering high specificity and sensitivity.
-
Method B: Direct Injection HPLC-UV. A simpler but less reliable method.
-
Method C: Gas Chromatography with Derivatization (GC-FID). An alternative chromatographic technique.
The following table summarizes the key performance parameters of each method.
| Parameter | Method A: Pre-column Derivatization HPLC-UV | Method B: Direct Injection HPLC-UV | Method C: Gas Chromatography with Derivatization (GC-FID) |
| Principle | Derivatization of the acyl chloride to a stable, UV-active derivative prior to HPLC analysis. | Direct injection of the sample for immediate analysis. | Derivatization to a volatile ester followed by GC analysis. |
| Specificity | High. The method can distinguish between the acyl chloride and its primary degradant, the carboxylic acid.[3] | Low. The acyl chloride is likely to degrade on-column, leading to inaccurate quantification. | High. Good separation of volatile derivatives. |
| Sensitivity | High. Derivatization can enhance the UV response, allowing for the detection of trace impurities. Detection limits in the range of 0.01–0.03 μg/mL have been reported for similar compounds.[1][2] | Low. Poor peak shape and response are expected due to on-column reactions. | High. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds. |
| Robustness | High. The derivatized sample is more stable, leading to more reproducible results. | Low. Results can be highly variable due to the instability of the analyte. | Moderate. Requires careful control of derivatization and injection conditions. |
| Primary Analyte | 2-nitrophenylhydrazide derivative of this compound. | This compound (and its degradation products). | Isopropyl ester of (4-Fluorophenoxy)acetic acid.[4] |
Experimental Protocols
Method A: Pre-column Derivatization HPLC-UV
This method is based on the derivatization of this compound with 2-nitrophenylhydrazine, which creates a stable derivative with a strong UV chromophore, allowing for sensitive detection at a wavelength where interference from the API matrix is minimal.[1][2][3]
1. Derivatization Reagent Preparation:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Transfer 1.0 mL of this solution to a 10 mL volumetric flask.
-
Add 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[1][2]
-
Dilute to volume with acetonitrile.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 395 nm[2]
-
Injection Volume: 10 µL
Method B: Direct Injection HPLC-UV
This method involves the direct injection of a sample solution. It is expected to show significant degradation of the acyl chloride.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile.
2. HPLC Conditions:
-
Use the same HPLC conditions as in Method A, with the detection wavelength set to 275 nm to detect both the acyl chloride and the corresponding carboxylic acid.
Method C: Gas Chromatography with Derivatization (GC-FID)
This method converts the acyl chloride into a more volatile and thermally stable ester for analysis by GC.[4]
1. Derivatization Reagent:
-
Anhydrous Isopropyl alcohol.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a headspace vial.
-
Add 1.0 mL of anhydrous isopropyl alcohol.
-
Seal the vial immediately.
-
Heat at 60 °C for 15 minutes to ensure complete derivatization.
3. GC Conditions:
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector: FID at 280 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Mode: Headspace or split injection
Workflow and Logical Relationships
The following diagram illustrates the analytical workflow for the recommended pre-column derivatization HPLC method.
Conclusion
For the purity analysis of the highly reactive compound this compound, a pre-column derivatization HPLC method is demonstrably superior to direct injection. The derivatization step stabilizes the analyte, enhances sensitivity, and improves the specificity of the method, allowing for accurate quantification and separation from its primary degradant. While GC with derivatization offers a viable alternative, the HPLC method is often more readily available in pharmaceutical quality control laboratories. The direct injection approach is not recommended due to the inherent instability of the acyl chloride under typical HPLC conditions, which would lead to unreliable and inaccurate results. The choice of a stability-indicating method, such as the proposed derivatization HPLC method, is crucial for ensuring the quality of intermediates used in pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. ijpsdronline.com [ijpsdronline.com]
A Comparative Analysis of Amide Synthesis Yields from Various Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal acyl chloride for amide bond formation, supported by experimental data.
The synthesis of amides is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The reaction of an acyl chloride with an amine is a widely employed and highly efficient method for forging the crucial amide bond. This guide provides a comparative analysis of the yields obtained using different acyl chlorides, offering valuable insights for reaction optimization and reagent selection.
Comparative Yield Data
The reactivity of the acyl chloride plays a significant role in the yield of the resulting amide. Generally, the reaction is high-yielding for a wide range of acyl chlorides. Below is a summary of typical yields obtained for the reaction of various acyl chlorides with a primary amine under standard laboratory conditions.
| Acyl Chloride | Structure | Amine | Product | Typical Yield (%) |
| Acetyl Chloride | CH₃COCl | Benzylamine | N-Benzylacetamide | >90% |
| Propionyl Chloride | CH₃CH₂COCl | Benzylamine | N-Benzylpropanamide | >90% |
| Benzoyl Chloride | C₆H₅COCl | Benzylamine | N-Benzylbenzamide | >95% |
| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Benzylamine | N-Benzyl-4-nitrobenzamide | High |
| 4-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Benzylamine | N-Benzyl-4-methoxybenzamide | High |
Note: Yields are representative and can vary based on specific reaction conditions, purity of reagents, and scale of the reaction.
Discussion
The data indicates that both aliphatic and aromatic acyl chlorides provide excellent yields in amide synthesis. The reaction is generally robust and tolerant of a variety of functional groups on both the acyl chloride and the amine.
-
Aliphatic Acyl Chlorides : Reagents such as acetyl chloride and propionyl chloride are highly reactive and typically lead to rapid and clean conversions with high yields. Their higher reactivity can sometimes necessitate careful temperature control to minimize side reactions.
-
Aromatic Acyl Chlorides : Aromatic acyl chlorides, like benzoyl chloride, are also very effective reagents for amide synthesis. While slightly less reactive than their aliphatic counterparts, they consistently provide high to excellent yields. The electronic nature of substituents on the aromatic ring can influence reactivity, but in most cases, the impact on the final yield is minimal under optimized conditions.
Experimental Protocol: Synthesis of N-Benzylbenzamide
This protocol provides a standard procedure for the synthesis of an amide from an acyl chloride and a primary amine.
Materials:
-
Benzoyl chloride (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.0 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-benzylbenzamide can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Process
Experimental Workflow for Amide Synthesis
Caption: A typical experimental workflow for the synthesis of amides from acyl chlorides.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: The nucleophilic acyl substitution mechanism for amide formation from an acyl chloride.
The Strategic Advantage of (4-Fluorophenoxy)acetyl Chloride in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate pharmacological profile of the target molecule. Among the diverse array of available reagents, (4-Fluorophenoxy)acetyl chloride has emerged as a strategic building block, offering distinct advantages rooted in the unique physicochemical properties of the fluorine atom. This guide provides an objective comparison of this compound with alternative acylating agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for the synthesis of next-generation therapeutics.
The Fluorine Advantage in Acylation Reactions
The introduction of a fluorine atom at the para-position of the phenoxy ring in this compound imparts a unique combination of electronic effects that modulate its reactivity and confer desirable properties to the resulting drug candidates. Fluorine's high electronegativity enhances the metabolic stability of the phenoxy moiety by strengthening the C-F bond and blocking potential sites of oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.
Furthermore, the electron-withdrawing nature of fluorine can subtly influence the reactivity of the acyl chloride group. While highly reactive, this modulation can sometimes lead to cleaner reactions with fewer side products compared to more indiscriminately reactive acylating agents. This controlled reactivity is particularly advantageous in the synthesis of complex molecules with multiple functional groups.
Comparative Performance of Acylating Agents
To illustrate the practical implications of choosing this compound, a comparative analysis with other common acylating agents is presented below. The data is based on a model acylation reaction: the synthesis of an N-aryl acetamide, a common scaffold in many pharmaceutical compounds.
| Acylating Agent | Alternative Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages of this compound |
| This compound | Benzoyl Chloride | 2-4 | 85-95 | >98 | Introduces a metabolically stable 4-fluorophenoxy moiety, potentially improving pharmacokinetic properties of the final drug molecule. |
| This compound | Phenoxyacetyl Chloride | 2-4 | 85-95 | >98 | The fluorine substituent can enhance binding affinity to target proteins through favorable electrostatic interactions. |
| This compound | Acetic Anhydride | 4-8 | 70-85 | >95 | Higher reactivity of the acyl chloride allows for milder reaction conditions and shorter reaction times. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of (4-Fluorophenoxy)acetic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
(4-Fluorophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add (4-Fluorophenoxy)acetic acid (1.0 equivalent).
-
Add anhydrous DCM or THF to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or used directly in the next step.
Protocol 2: Synthesis of a Model N-(4-fluorophenyl)-2-(4-fluorophenoxy)acetamide
This protocol details the acylation of 4-fluoroaniline with this compound.
Materials:
-
This compound
-
4-fluoroaniline
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for aqueous work-up
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Synthesis and Rationale
To further clarify the processes and the strategic decisions involved, the following diagrams illustrate the synthesis workflow and the underlying logic for choosing this compound.
Case Study: Potential Application in the Synthesis of Ezetimibe Analogues
Ezetimibe is a well-known cholesterol absorption inhibitor that features a 4-fluorophenyl group. The synthesis of Ezetimibe and its analogues often involves the formation of amide or ester linkages where a reagent like this compound could be strategically employed. By incorporating the (4-Fluorophenoxy)acetyl moiety, medicinal chemists can explore new intellectual property space and potentially develop second-generation drugs with improved metabolic stability and efficacy. The protocols provided in this guide are directly applicable to the synthesis of such novel Ezetimibe analogues.
Navigating the Analysis of (4-Fluorophenoxy)acetyl Chloride Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses involving (4-fluorophenoxy)acetyl chloride, a thorough understanding of the analytical methodologies available for reaction monitoring and quality control is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods with alternative analytical techniques for the analysis of this compound and its reaction mixtures. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
This compound is a reactive acylating agent frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. Due to its inherent reactivity, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, often leading to on-column reactions and inaccurate quantification. A common and effective strategy to overcome this limitation is the derivatization of the acyl chloride into a more stable ester, which can then be reliably analyzed by GC-MS.
Performance Comparison: GC-MS vs. Alternative Techniques
The choice of analytical technique for a this compound reaction mixture depends on the specific analytical need, whether it is to quantify the remaining starting material, the desired product, or potential byproducts. The following table summarizes the performance of GC-MS (post-derivatization) in comparison to High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).
| Analytical Technique | Analyte(s) | Principle | Advantages | Disadvantages |
| GC-MS (with Derivatization) | This compound (as methyl ester), Reaction Products (e.g., esters, amides) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity; provides structural information for unknown identification. | Requires derivatization of the reactive acyl chloride; not suitable for non-volatile compounds. |
| HPLC-UV | (4-Fluorophenoxy)acetic acid (hydrolysis product), Reaction Products | Separation of compounds in the liquid phase with UV detection. | Can analyze the hydrolyzed acyl chloride and non-volatile products without derivatization. | Lower specificity than MS; may require chromophores for sensitive detection.[1][2] |
| Ion Chromatography | Chloride ions (byproduct) | Separation of ions based on their charge. | Direct and sensitive quantification of inorganic byproducts like HCl.[3][4][5] | Limited to ionic species; does not provide information on organic components. |
Quantitative Data Summary for GC-MS Analysis (as Methyl Ester Derivative)
For the GC-MS analysis of a this compound reaction mixture following derivatization with methanol, the primary analyte of interest is methyl (4-fluorophenoxy)acetate. The table below presents the expected quantitative data for this derivative, based on the analysis of structurally similar compounds.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl (4-fluorophenoxy)acetate | ~10-15 | 186 (M+), 127, 95, 69 |
| (4-Fluorophenoxy)acetic acid (unreacted) | - (Requires derivatization for GC-MS) | - |
| Methanol (derivatizing agent) | Early eluting | 31, 29 |
Experimental Protocols
Derivatization of this compound for GC-MS Analysis
This protocol describes the conversion of this compound to its methyl ester for subsequent GC-MS analysis.
Materials:
-
Reaction mixture sample containing this compound
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as an HCl scavenger)
-
GC vials
Procedure:
-
In a well-ventilated fume hood, dilute a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of anhydrous DCM in a clean, dry GC vial.
-
Add a 10-fold molar excess of anhydrous methanol to the vial.
-
If the reaction is known to generate significant HCl, a stoichiometric amount of triethylamine can be added to neutralize it.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to ensure complete derivatization.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis of Methyl (4-fluorophenoxy)acetate
This protocol outlines the typical GC-MS parameters for the analysis of the derivatized sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Total Run Time: Approximately 21 minutes
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Expected Byproducts and Impurities
In the synthesis and subsequent reactions of this compound, several byproducts and impurities can be expected:
-
(4-Fluorophenoxy)acetic acid: Formed from the hydrolysis of the acyl chloride by adventitious water.
-
Unreacted Thionyl Chloride or Oxalyl Chloride: If these reagents are used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
-
Side-products from the intended reaction: Depending on the nucleophile used, various side-products may form. For example, in an esterification reaction, unreacted alcohol will be present.
-
Hydrogen Chloride (HCl): A common byproduct of reactions involving acyl chlorides.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: GC-MS analysis workflow from sample preparation to data analysis.
References
- 1. whitman.edu [whitman.edu]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Fluorophenoxy)acetyl Chloride: A Guide for Laboratory Professionals
(4-Fluorophenoxy)acetyl chloride is a reactive acyl chloride that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and environmental compliance. Due to its reactivity, particularly with water and other nucleophiles, it is crucial to neutralize the compound before it is collected for formal waste disposal. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with extreme caution. This compound is corrosive, moisture-sensitive, and will react violently with water.[1][2][3] Inhalation of its vapors can be harmful, and contact with skin and eyes can cause severe burns.[1][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of hazardous vapors.[5][6]
Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction.[7] This process converts the highly reactive acyl chloride into the less hazardous sodium salt of (4-fluorophenoxy)acetic acid, which can then be safely managed as chemical waste.[7]
Materials:
-
This compound waste
-
A solution of 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water
-
A large beaker or flask (at least four times the volume of the total solution)
-
A magnetic stirrer and stir bar
-
An ice bath
-
pH paper or a pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a cold 5-10% solution of sodium bicarbonate or sodium carbonate in water into an ice bath. The volume of the basic solution should be sufficient to neutralize the amount of acyl chloride. Begin stirring the solution.[7]
-
Slow Addition: Slowly and carefully add the this compound waste to the stirring basic solution drop by drop. The addition should be gradual to control the exothermic reaction and prevent splashing.[6] Acyl chlorides react vigorously with water, so this step must be performed with extreme care.[1][2]
-
Temperature Control: Monitor the temperature of the reaction mixture and maintain it at a low temperature using the ice bath. This helps to control the rate of reaction and prevent a runaway reaction.[6]
-
Complete Neutralization: After the addition is complete, continue stirring the mixture for several hours to ensure that all the acyl chloride has been neutralized.[7]
-
pH Verification: Check the pH of the solution to ensure it is neutral or slightly basic. If the solution is still acidic, add more of the basic solution until neutralization is complete.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[7]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent Concentration | 5-10% Sodium Bicarbonate or Sodium Carbonate in Water | [7] |
| Reaction Temperature | Cooled in an ice bath | [7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, lab coat | [6][8] |
| Work Environment | Chemical Fume Hood | [5][6] |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate all personnel from the affected area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials.[1][9]
-
Collect: Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Waste Management and Final Disposal
The neutralized solution should be collected in a designated hazardous waste container.[8] The container must be clearly labeled with the contents and associated hazards.[8] This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.[8] Do not pour the neutralized solution down the drain unless permitted by local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. research.uga.edu [research.uga.edu]
- 3. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. geneseo.edu [geneseo.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. benchchem.com [benchchem.com]
- 8. wcu.edu [wcu.edu]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling (4-Fluorophenoxy)acetyl chloride
(4-Fluorophenoxy)acetyl chloride is a highly reactive and corrosive chemical that demands strict adherence to safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, the necessary personal protective equipment (PPE), and proper disposal procedures to ensure a secure laboratory environment.
This compound is known to be highly reactive, particularly with water, which can lead to the release of hydrochloric acid.[1] Due to its corrosive nature, contact with skin, eyes, or the respiratory tract can cause severe irritation or burns.[2] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and prevent chemical-related injuries. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are suitable.[2][4] Always check for leaks and impermeability before use.[5] |
| Eyes/Face | Safety goggles and face shield | Goggles should provide an airtight seal.[4] A full-face shield offers additional protection from splashes.[4] |
| Body | Flame-retardant and chemical-resistant lab coat | Lab coats must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[3] |
| Respiratory | Full-face respirator with multi-purpose combination respirator cartridges | To be used as a backup to engineering controls or when ventilation is inadequate.[3][6] |
| Feet | Closed-toed, chemical-resistant shoes | Ensure the area of skin between the shoe and ankle is not exposed.[3] |
Operational Plan and Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Handle the chemical under an inert atmosphere, such as nitrogen or argon, to prevent reactions with moisture in the air.[3]
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[5][7]
-
When transferring or dispensing the chemical, do so slowly and carefully to avoid splashes.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Segregation:
-
Unused Product: Do not dispose of unused this compound down the drain.[7] It should be collected in a designated, properly labeled, and sealed waste container.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be considered hazardous waste and collected in a labeled container.
-
Empty Containers: Empty containers may still contain product residue and should be treated as hazardous waste.[3] They should be carefully sealed and disposed of according to institutional guidelines.
-
-
Disposal Procedure:
-
Clearly label all waste containers with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. CAS 405-78-7: Acetyl chloride, (4-fluorophenoxy)- [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. wcu.edu [wcu.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemos.de [chemos.de]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

